Vitexilactone
Description
This compound has been reported in Tinospora crispa, Vitex negundo var. cannabifolia, and other organisms with data available.
See also: Chaste tree fruit (part of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWWXAGANVJTLU-HEXLTJKYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CCCC2(C1(CCC3=CC(=O)OC3)O)C)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]([C@@H]2[C@@]([C@]1(CCC3=CC(=O)OC3)O)(CCCC2(C)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210164 | |
| Record name | Vitexilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61263-49-8 | |
| Record name | Vitexilactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61263-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vitexilactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061263498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vitexilactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20210164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VITEXILACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HP9QLE96R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Vitexilactone: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexilactone is a labdane-type diterpenoid, a class of natural products known for its complex chemical structures and diverse biological activities. As a plant metabolite, this compound has garnered interest for its potential as an apoptosis inducer and an antineoplastic agent[1]. This technical guide provides a comprehensive overview of the known natural sources of this compound and details the methodologies for its extraction, isolation, and purification, intended to serve as a foundational resource for researchers in natural product chemistry and drug discovery.
Natural Sources of this compound
This compound has been successfully isolated from several plant species, primarily within the Vitex genus (Lamiaceae family). The accumulation of this compound can be specific to certain parts of the plant. The primary documented sources are detailed below.
Table 1: Documented Natural Sources of this compound
| Plant Species | Family | Plant Part(s) | Reported Yield of Pure this compound | Citation(s) |
| Vitex trifolia L. | Lamiaceae | Fruits, Leaves | Data not available in the reviewed literature. | [1] |
| Vitex agnus-castus L. | Lamiaceae | Fruits | Data not available in the reviewed literature. | [1] |
| Vitex negundo L. | Lamiaceae | Leaves | Data not available in the reviewed literature. | |
| Vitex negundo var. cannabifolia | Lamiaceae | Not Specified | Data not available in the reviewed literature. | [1] |
| Tinospora crispa | Menispermaceae | Not Specified | Data not available in the reviewed literature. | [1] |
Note on Yield: While specific quantitative yields for pure this compound (e.g., in mg/kg) are not extensively reported in publicly available literature, studies on Vitex species provide data on total crude extract yields. For instance, maceration of V. trifolia leaves with ethanol has been reported to yield approximately 8.9% crude extract. These crude extracts then serve as the starting material for the multi-step purification of this compound.
Experimental Protocols: Isolation and Purification
The isolation of this compound from its natural sources is a multi-stage process involving extraction, fractionation, and high-resolution chromatographic separation. The general methodology, synthesized from protocols used for labdane diterpenoids from Vitex species, is outlined below.
Preparation of Plant Material
-
Collection and Identification: Plant material (e.g., fruits or leaves of Vitex trifolia) is collected and botanically authenticated.
-
Drying and Grinding: The material is air-dried in the shade to preserve thermolabile compounds and then coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.
Solvent Extraction
The powdered plant material is subjected to exhaustive extraction to obtain a crude extract. The choice of solvent is critical and is typically based on the polarity of the target compound.
-
Recommended Solvents: Dichloromethane (DCM) and ethanol are effective solvents for extracting labdane diterpenoids like this compound.
-
Extraction Methods:
-
Maceration: The plant powder is soaked in the chosen solvent (e.g., ethanol) at room temperature for several days with periodic agitation. The process is repeated multiple times to ensure complete extraction.
-
Ultrasonication: For a more efficient extraction, the plant material is suspended in a solvent (e.g., dichloromethane) and subjected to ultrasonic waves. This technique enhances solvent penetration into the plant matrix.
-
Soxhlet Extraction: Continuous extraction in a Soxhlet apparatus can also be employed for exhaustive extraction, though the elevated temperature may not be suitable for all compounds.
-
-
Concentration: The resulting filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.
Fractionation of the Crude Extract
The crude extract is a complex mixture of numerous phytochemicals. A preliminary separation, or fractionation, is performed to simplify the mixture.
-
Liquid-Liquid Partitioning: The crude extract can be suspended in a water-methanol mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. Diterpenoids like this compound typically concentrate in the medium-polarity fractions (e.g., dichloromethane or ethyl acetate).
-
Silica Gel Column Chromatography (Initial): A more common approach is to subject the crude extract to open column chromatography over silica gel.
-
Stationary Phase: Silica gel (60-120 or 230-400 mesh).
-
Mobile Phase: A gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., Hexane -> 100% Ethyl Acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to pool those with similar profiles.
-
Chromatographic Purification
The enriched fractions from the previous step are subjected to one or more rounds of high-resolution chromatography to isolate pure this compound.
-
Method: Preparative or Semi-Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice for final purification.
-
Stationary Phase: A reversed-phase column (e.g., C18) is commonly used.
-
Mobile Phase: An isocratic or gradient system of methanol and water, or acetonitrile and water, is typically employed. The exact ratio or gradient is optimized based on analytical HPLC runs.
-
Detection: Fractions are monitored using a UV detector, and peaks corresponding to this compound are collected.
Structure Elucidation and Purity Confirmation
The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and molecular formula (C₂₂H₃₄O₅ for this compound).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete chemical structure and stereochemistry of the molecule. The resulting spectral data is compared with published values for this compound.
-
Purity Assessment: The purity of the final compound is assessed by analytical HPLC, typically showing a single peak under multiple detection wavelengths.
Workflow and Pathway Visualizations
The following diagrams illustrate the generalized workflow for the isolation of this compound.
Caption: Generalized workflow for the isolation and purification of this compound.
References
An In-depth Technical Guide to Vitexilactone: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexilactone is a naturally occurring labdane diterpenoid that has garnered significant interest within the scientific community for its diverse biological activities.[1] Isolated from various species of the Vitex genus, notably Vitex trifolia and Vitex agnus-castus, this compound has demonstrated potential as an antineoplastic, anti-inflammatory, and antimicrobial agent.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its underlying mechanisms of action and relevant experimental protocols.
Chemical Structure and Identifiers
This compound, with the IUPAC name [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate, is a carbobicyclic compound characterized by a labdane skeleton.[1] Its structure features a tertiary alcohol, an acetate ester, and a butenolide functional group.[1] The stereochemistry of the molecule is crucial for its biological activity.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate |
| Molecular Formula | C₂₂H₃₄O₅ |
| Molecular Weight | 378.5 g/mol [1] |
| CAS Number | 61263-49-8[1] |
| Canonical SMILES | C[C@@H]1C--INVALID-LINK--OC3)O)(CCCC2(C)C)C">C@HOC(=O)C[1] |
| InChI | InChI=1S/C22H34O5/c1-14-11-17(27-15(2)23)19-20(3,4)8-6-9-21(19,5)22(14,25)10-7-16-12-18(24)26-13-16/h12,14,17,19,25H,6-11,13H2,1-5H3/t14-,17-,19+,21+,22-/m1/s1 |
| InChIKey | FBWWXAGANVJTLU-HEXLTJKYSA-N |
Physicochemical and Spectral Properties
This compound is a white crystalline powder. Its solubility and spectral characteristics are essential for its analysis and application in research.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 148-149 °C |
| Boiling Point (Predicted) | 501.5 ± 40.0 °C |
| Density (Predicted) | 1.13 ± 0.1 g/cm³ |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |
Table 3: Spectral Data of this compound
| Spectral Data | Description |
| ¹H NMR | Data available in public databases such as PubChem.[1] |
| ¹³C NMR | Data available in public databases such as PubChem.[1] |
| IR Spectroscopy | Characteristic peaks for hydroxyl (-OH), carbonyl (C=O) of the ester and lactone groups are expected. |
| Mass Spectrometry | The fragmentation pattern can be used for structural elucidation. |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.
Anticancer Activity
This compound has been identified as an apoptosis inducer and an antineoplastic agent.[1] Its anticancer effects are mediated through the induction of programmed cell death and inhibition of the cell cycle.
Apoptosis Induction: While the precise signaling cascade initiated by this compound is still under investigation, studies on the related compound Vitexin suggest the involvement of the intrinsic or mitochondrial pathway of apoptosis. This pathway is characterized by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic caspases, such as caspase-3 and caspase-9.
Cell Cycle Arrest: Lignan compounds extracted from Vitex negundo, which includes this compound, have been shown to arrest cancer cells at the G2/M phase of the cell cycle. This arrest prevents the cells from entering mitosis and ultimately leads to cell death.
Anti-inflammatory Activity
Extracts from Vitex species containing this compound have demonstrated significant anti-inflammatory effects. The proposed mechanism involves the modulation of key inflammatory signaling pathways. This compound has been shown to suppress the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2, JNK, and ERK5.[3] The related compound, Vitexin, has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is also a crucial regulator of inflammation.[4] By inhibiting these pathways, this compound can reduce the production of pro-inflammatory mediators.
Experimental Protocols
Isolation of this compound from Vitex trifolia Leaves
The following is a general protocol for the isolation of this compound, based on common phytochemical extraction and separation techniques.
Methodology:
-
Extraction: Air-dried and powdered leaves of Vitex trifolia (800 g) are extracted with ethanol (5 x 3L) at room temperature.[5] The solvent is then removed under reduced pressure to obtain the crude ethanol extract.[5]
-
Solvent Partitioning: The dry ethanol extract (60 g) is suspended in water (400 ml) and successively partitioned with petroleum ether (3 x 250 ml), ethyl acetate (3 x 250 ml), and n-butanol (3 x 150 ml).[5]
-
Fraction Selection: The ethyl acetate fraction, which typically contains compounds of intermediate polarity like this compound, is selected for further purification.
-
Chromatographic Separation: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are combined and further purified by recrystallization to yield the pure compound.
Conclusion
This compound is a promising natural product with significant potential for drug development, particularly in the areas of oncology and inflammatory diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, as well as its inhibition of key inflammatory signaling pathways, makes it a valuable lead compound for further investigation. The experimental protocols outlined in this guide provide a foundation for researchers to isolate and study this compound. Future research should focus on elucidating the specific molecular targets of this compound and conducting preclinical and clinical studies to evaluate its therapeutic efficacy and safety.
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ir.uitm.edu.my [ir.uitm.edu.my]
- 3. The Rosiglitazone-Like Effects of this compound, a Constituent from Vitex trifolia L. in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bipublication.com [bipublication.com]
The Biological Activity of Labdane Diterpenoids: A Technical Guide for Drug Discovery
Introduction
Labdane-type diterpenoids are a large and structurally diverse class of natural products, comprising over 10,000 different structures.[1] Biogenetically derived from four isoprene units, these bicyclic compounds are predominantly found in higher plants, particularly in families such as Lamiaceae, Asteraceae, and Zingiberaceae, but also in fungi, marine organisms, and insects.[1][2][3] For centuries, plants containing these compounds have been used in traditional medicine, and modern research has begun to validate their therapeutic potential.[2][4] Labdane diterpenoids exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antiprotozoal effects, making them a significant area of interest for drug development professionals.[1][2][5]
This technical guide provides an in-depth overview of the core biological activities of labdane diterpenoids. It summarizes key quantitative data, presents detailed experimental protocols for assessing these activities, and visualizes the underlying molecular mechanisms and experimental workflows.
Anticancer Activity
A significant body of research highlights the cytotoxic and cytostatic effects of labdane diterpenoids against various human cancer cell lines.[1][6] These compounds can inhibit cancer cell growth, regulate the cell cycle, and induce apoptosis through the modulation of key signaling pathways.[6][7]
Key Anticancer Labdane Diterpenoids
-
Andrographolide : Isolated from Andrographis paniculata, andrographolide is one of the most extensively studied labdane diterpenoids.[6] It demonstrates potent anticancer properties by inhibiting cancer cell migration and invasion, inducing apoptosis, and causing cell cycle arrest in numerous cancer types, including breast, lung, colon, and leukemia.[6][7][8][9]
-
Sclareol : This diterpene, found in Salvia sclarea, induces cell cycle arrest and apoptosis in breast cancer and leukemia cells.[6] Liposome-encapsulated sclareol has also been shown to inhibit the growth of human colon cancer xenografts in mice.[6]
-
Uasdlabdanes : A series of ent-labdane diterpenes isolated from Eupatorium aschenbornianum have shown anti-proliferative activity against a panel of human cancer cell lines, with Uasdlabdane D being particularly active against HeLa cervix cancer cells.[6]
Data Presentation: Cytotoxic Activity of Labdane Diterpenoids
The following table summarizes the quantitative cytotoxic activity of selected labdane diterpenoids against various cancer cell lines.
| Compound | Cancer Cell Line | Activity Metric | Value | Reference |
| Andrographolide | HT-29 (Colon) | IC50 | 3.7 µg/mL | [9] |
| Andrographolide | PA-1 (Ovarian) | IC50 | 3.7 µg/mL | [9] |
| Sclareol | HeLa (Cervix) | - | Concentration-dependent inhibition | [6] |
| Uasdlabdane D | HeLa (Cervix) | GI50 | 19 µM | [6] |
| Uasdlabdane D | A549 (Lung) | GI50 | 23 µM | [6] |
| Uasdlabdane D | T-47D (Breast) | GI50 | 24 µM | [6] |
| Chlorolabdane B | K-562 (Leukemia) | IC50 | 1.2 µM | [3] |
| Chlorolabdane B | MV-4-11 (Leukemia) | IC50 | 1.5 µM | [3] |
| Epoxylabdane A | K-562 (Leukemia) | IC50 | 3.7 µM | [3] |
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation, making it a standard tool for screening the cytotoxic potential of natural products.[9][10]
Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the labdane diterpenoid dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualization: Labdane-Induced Apoptosis via PI3K/Akt Pathway
Several labdane diterpenoids exert their anticancer effects by modulating the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and apoptosis.[11][12][13]
Caption: Labdane diterpenoids can induce apoptosis by inhibiting the pro-survival PI3K/Akt pathway.
Anti-inflammatory Activity
Labdane diterpenoids are potent modulators of the inflammatory response.[14][15] Their anti-inflammatory action is primarily attributed to the inhibition of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins, and the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[14][15][16][17]
Mechanisms of Anti-inflammatory Action
-
NF-κB Inhibition : Many labdanes, particularly those with a Michael acceptor moiety, can inhibit the NF-κB signaling pathway.[15] They prevent the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of inflammatory genes like iNOS and COX-2.[17][18]
-
MAPK Pathway Modulation : Certain labdanes suppress inflammation by inhibiting the phosphorylation of key MAPK proteins, including p38, JNK, and ERK.[16][19][20]
-
Nitric Oxide (NO) Reduction : A common mechanism is the inhibition of NO production in macrophages stimulated by lipopolysaccharide (LPS).[14][17]
Data Presentation: Anti-inflammatory Activity of Labdane Diterpenoids
The following table presents quantitative data on the anti-inflammatory effects of selected labdane diterpenoids.
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Calcaratarin D | RAW 264.7 | NO Production | Potent Inhibition | [18] |
| Compound from L. sibiricus | RAW 264.7 | NO Production | Potent Inhibition | [16][19] |
| Labdane Diterpenoid 4 | RAW 264.7 | NO Production | ~1-10 µM | [17] |
| Labdane Diterpenoid 11 | RAW 264.7 | NO Production | ~1-10 µM | [17] |
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production
This assay measures the concentration of nitrite (a stable metabolite of NO) in cell culture supernatants as an indicator of NO production.[21][22]
Principle: The Griess reagent converts nitrite into a purple-colored azo compound, the absorbance of which can be measured spectrophotometrically.
Methodology:
-
Cell Culture and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat cells with various concentrations of the labdane diterpenoid for 1 hour.
-
Induction of Inflammation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS, 1 µg/mL), for 24 hours. Include untreated and LPS-only controls.
-
Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.
Visualization: Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism for the anti-inflammatory effects of labdane diterpenoids.[15][17]
Caption: Labdane diterpenoids inhibit inflammation by blocking IKK, preventing NF-κB activation.
Antimicrobial Activity
Labdane diterpenoids have demonstrated notable activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[23][24][25][26] This makes them attractive candidates for the development of new antimicrobial agents, particularly in an era of increasing antibiotic resistance.[24]
Spectrum of Antimicrobial Action
-
Antibacterial Activity : Several labdanes show moderate to potent activity against Gram-positive bacteria such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.[23][25][27] For instance, 6α-malonyloxymanoyl oxide, isolated from Stemodia foliosa, was active against a panel of bacteria with MIC values in the range of 7-20 µg/mL.[23][27]
-
Antifungal Activity : Some labdanes are also effective against fungi. Sclareol is a known growth inhibitor of rust fungi.[26] Recently synthesized guanidine-functionalized labdanes showed promising action against the yeast Candida albicans.[24]
Data Presentation: Antimicrobial Activity of Labdane Diterpenoids
The table below summarizes the Minimum Inhibitory Concentration (MIC) values for several labdane diterpenoids against various microorganisms.
| Compound | Microorganism | MIC Value (µg/mL) | Reference |
| 6α-malonyloxymanoyl oxide | Staphylococcus aureus | 7-20 | [23][27] |
| 6α-malonyloxymanoyl oxide | Bacillus subtilis | 7-20 | [23][27] |
| 6α-malonyloxymanoyl oxide | Mycobacterium smegmatis | 7-20 | [23][27] |
| Labdane 66 | Enterococcus faecalis | 12.5 | [25] |
| Labdane 66 | Bacillus cereus | 3.13 | [25] |
| Labdane 68 | Enterococcus faecalis | 6.25 | [25] |
| Labdane 68 | Bacillus cereus | 6.25 | [25] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized and widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[28][29]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration at which no growth occurs.
Methodology:
-
Preparation of Compound Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the labdane diterpenoid in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours (for bacteria) or at an appropriate temperature and duration for fungi.
-
MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound in which no visible growth is observed. A microplate reader can also be used to measure absorbance for a more quantitative result.[29]
Visualization: Workflow for Antimicrobial Susceptibility Testing
The process of determining the antimicrobial efficacy of a new compound follows a standardized workflow to ensure reproducible results.[28][30][31]
Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC) via broth microdilution.
Conclusion and Future Perspectives
Labdane diterpenoids represent a promising and versatile class of natural products with significant therapeutic potential. Their demonstrated activities against cancer, inflammation, and microbial pathogens provide a strong foundation for future drug discovery and development efforts. The structural diversity within this class allows for extensive structure-activity relationship (SAR) studies, which can guide the synthesis of novel analogues with enhanced potency and selectivity.[15][32]
Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles in relevant animal models, and optimizing their pharmacokinetic properties for clinical application. The continued investigation of labdane diterpenoids holds the key to unlocking new and effective treatments for a range of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Labdanes of natural origin-biological activities (1981-2004) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cytotoxic Labdane Diterpenes, Norlabdane Diterpenes and Bis-Labdanic Diterpenes from the Zingiberaceae: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances on Natural Abietane, Labdane and Clerodane Diterpenes as Anti-Cancer Agents: Sources and Mechanisms of Action [mdpi.com]
- 7. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. anti-cancer-agent-the-labdane-diterpenoid-andrographolide - Ask this paper | Bohrium [bohrium.com]
- 9. Anti-Cancer Agent: The Labdane Diterpenoid-Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New labdane diterpenoids from Alpinia galanga: A new type of GLP-1 secretagogues targeting the PKA-CREB and PI3K-Akt signaling axes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Labdane diterpenes protect against anoxia/reperfusion injury in cardiomyocytes: involvement of AKT activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.de]
- 17. Suppression of inflammatory responses by labdane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The identification of naturally occurring labdane diterpenoid calcaratarin D as a potential anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Anti-Inflammatory Activity of Labdane and Norlabdane Diterpenoids from Leonurus sibiricus Related to Modulation of MAPKs Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 22. arborassays.com [arborassays.com]
- 23. Antibacterial activity of labdane diterpenoids from Stemodia foliosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Frontiers | Antimicrobial Diterpenes: Recent Development From Natural Sources [frontiersin.org]
- 26. d-nb.info [d-nb.info]
- 27. pubs.acs.org [pubs.acs.org]
- 28. mdpi.com [mdpi.com]
- 29. integra-biosciences.com [integra-biosciences.com]
- 30. woah.org [woah.org]
- 31. Antibiotic sensitivity testing - Wikipedia [en.wikipedia.org]
- 32. Novel Labdane Diterpenes-Based Synthetic Derivatives: Identification of a Bifunctional Vasodilator That Inhibits CaV1.2 and Stimulates KCa1.1 Channels - PMC [pmc.ncbi.nlm.nih.gov]
Vitexilactone: A Comprehensive Technical Guide
An In-Depth Exploration of the Discovery, Chemistry, and Biological Activity of a Promising Labdane Diterpenoid
Abstract
Vitexilactone, a labdane diterpenoid first identified in 1976, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, history, and physicochemical properties of this compound. It details the experimental protocols for its isolation and structural elucidation, summarizes its quantitative biological activities, and explores its known mechanisms of action, including its influence on key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.
Introduction
This compound is a naturally occurring labdane diterpenoid that has been isolated from various plant species of the Vitex genus, including Vitex agnus-castus and Vitex trifolia.[1] First characterized in 1976, this compound has been the subject of research due to its interesting biological activities, which include anti-inflammatory, anti-apoptotic, and insulin-sensitizing properties. As a member of the diterpenoid class of compounds, this compound possesses a complex chemical structure that has been elucidated through extensive spectroscopic analysis. This guide aims to consolidate the existing knowledge on this compound, providing a detailed technical resource for the scientific community.
Discovery and History
The initial discovery and characterization of this compound were first reported in 1976 by H. Taguchi.[2] In this seminal work, this compound was isolated from the leaves of Vitex cannabifolia. The elucidation of its structure as a labdane diterpenoid was a significant contribution to the field of natural product chemistry. Subsequent research has confirmed the presence of this compound in other Vitex species, such as Vitex agnus-castus and Vitex trifolia.[1] It is recognized as a plant metabolite and has been investigated for its potential as an apoptosis inducer and an antineoplastic agent.[1]
Physicochemical Properties
This compound is a carbobicyclic compound with a molecular formula of C22H34O5 and a molecular weight of 378.5 g/mol .[1] It is classified as an acetate ester, a tertiary alcohol, and a butenolide.[1]
| Property | Value | Source |
| Molecular Formula | C22H34O5 | [1] |
| Molecular Weight | 378.5 g/mol | [1] |
| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | [1] |
| CAS Number | 61263-49-8 | [1] |
Experimental Protocols
Isolation of this compound
While the original 1976 publication by H. Taguchi provides the foundational method, subsequent studies on the isolation of labdane diterpenoids from Vitex species have utilized column chromatography as a primary purification technique. A general protocol is outlined below:
4.1.1. Extraction:
-
Air-dried and powdered plant material (e.g., leaves or fruits of Vitex agnus-castus) is extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
4.1.2. Column Chromatography:
-
The crude extract is subjected to column chromatography on silica gel.
-
A gradient elution system is typically employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar Rf values are pooled.
4.1.3. Purification:
-
The pooled fractions containing this compound are further purified by repeated column chromatography or other techniques such as preparative high-performance liquid chromatography (HPLC) until a pure compound is obtained.
-
The purity of the isolated this compound is confirmed by spectroscopic methods.
Structural Elucidation
The structure of this compound was determined using a combination of spectroscopic techniques:
-
Infrared (IR) Spectroscopy: To identify the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O) of the ester and lactone moieties.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To determine the number and types of protons and their connectivity.
-
¹³C NMR: To determine the number and types of carbon atoms in the molecule.
-
2D NMR (e.g., COSY, HMQC, HMBC): To establish the complete connectivity of the carbon and proton skeleton.
-
Biological Activity
This compound has been investigated for a range of biological activities. The following table summarizes the available quantitative data.
| Activity | Assay/Model | Results | Source |
| Cytotoxicity | A549, HCT116, HL-60, ZR-75-30 human cancer cell lines | Inactive (IC50 > 5 µg/mL) | |
| Anti-inflammatory | Inhibition of protein denaturation | Vitexin, a related compound, showed 54.2% inhibition. | [3] |
| Anti-inflammatory | Proteinase inhibition | Vitexin showed 57.8% inhibition at 500µg/ml. | [3] |
| Nephroprotective | Cisplatin-induced nephrotoxicity in rats | Reduced serum toxicity markers and increased antioxidant activity. | [4] |
| Anti-apoptotic | Cisplatin-induced nephrotoxicity in rats | Reduced the expression of caspase-3. | [4] |
Signaling Pathways and Mechanism of Action
This compound has been shown to modulate several key signaling pathways, which likely underlies its observed biological effects.
PI3K/Akt and MAPK Signaling Pathways
Research suggests that this compound may exert its effects through the modulation of the Phosphoinositide 3-kinase (PI3K)/Akt and Mitogen-activated protein kinase (MAPK) signaling pathways. It has been observed to suppress the phosphorylation of ERK1/2 and JNK, which are key components of the MAPK pathway. This inhibition may contribute to its anti-inflammatory and other cellular effects.
Caption: this compound's inhibitory effect on the MAPK signaling pathway.
Apoptosis Signaling Pathway
This compound has demonstrated anti-apoptotic effects in the context of cisplatin-induced nephrotoxicity.[4] It achieves this by reducing the expression of caspase-3, a key executioner caspase in the apoptotic cascade.
Caption: this compound's inhibition of the apoptotic pathway.
Experimental Workflows
Bioactivity-Guided Isolation Workflow
The isolation of this compound and other bioactive compounds from Vitex species often follows a bioactivity-guided fractionation approach.
Caption: Workflow for bioactivity-guided isolation of this compound.
Conclusion
This compound, a labdane diterpenoid from the Vitex genus, presents a compelling profile for further scientific investigation. Its discovery in 1976 opened the door to exploring its biological activities, which include anti-inflammatory and anti-apoptotic effects. This technical guide has provided a detailed overview of the historical context, physicochemical properties, and experimental methodologies related to this compound. The elucidation of its impact on key signaling pathways, such as the MAPK and apoptotic pathways, offers a foundation for understanding its mechanism of action. While the currently available quantitative data on its biological activity is limited, the information presented herein serves as a robust starting point for future research aimed at fully characterizing the therapeutic potential of this intriguing natural product. Further studies are warranted to expand the quantitative biological data and to explore its efficacy in various preclinical models.
References
Vitex trifolia secondary metabolites
An In-depth Technical Guide to the Secondary Metabolites of Vitex trifolia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitex trifolia L., a member of the Lamiaceae family, is a versatile medicinal shrub with a rich history in traditional medicine across Asia and Africa.[1] Various parts of the plant, including its leaves, fruits, and roots, are utilized for their therapeutic properties against a wide range of ailments, such as inflammation, pain, respiratory disorders, and cancer.[2][3] Modern phytochemical investigations have revealed a diverse array of secondary metabolites, with terpenoids and flavonoids being the most prominent bioactive constituents.[1] This technical guide provides a comprehensive overview of the key secondary metabolites isolated from Vitex trifolia, their quantitative analysis, detailed experimental protocols for their study, and an exploration of their mechanisms of action through various signaling pathways.
Major Classes of Secondary Metabolites
Over 180 secondary metabolites have been identified from various parts of V. trifolia. The primary classes include:
-
Terpenoids: This is the most significant class, encompassing monoterpenes, sesquiterpenes, diterpenes (predominantly labdane-type), and triterpenes.[1]
-
Flavonoids: A diverse group of polyphenolic compounds, including casticin (vitexicarpin), artemetin, penduletin, and luteolin, which are major contributors to the plant's biological activities.[4]
-
Lignans: Phenylpropanoid dimers with various reported biological effects.
-
Phytosterols: Including β-sitosterol, campesterol, and stigmasterol.[4]
-
Iridoids: A class of monoterpenoids.
-
Essential Oils: A complex mixture of volatile compounds, primarily monoterpenes and sesquiterpenes.
Quantitative Data on Secondary Metabolites and Bioactivities
The following tables summarize the quantitative data on the phytochemical content and biological activities of Vitex trifolia extracts and isolated compounds.
Table 1: Phytochemical Content of Vitex trifolia Extracts
| Plant Part | Extraction Solvent/Method | Compound Class | Concentration/Content | Reference(s) |
| Leaves | Ethanol | Total Phenolics | 77.20 mg GAE/g dry extract | [2] |
| Leaves | Ethanol | Total Flavonoids | 57.41 mg QE/g dry extract | [2] |
| Leaves | 75% Ethanol | Total Phenolics | 94.69 ± 4.75 mg GAE/g DW | [5] |
| Leaves | 75% Ethanol | Total Flavonoids | 30.76 ± 2.85 mg QE/g DW | [5] |
| Leaves | Hydro-alcoholic | Total Phenolics | 136.94 ± 4.02 mg GAE/g dried extract | [6] |
| Leaves | Essential Oil (Hydro-distillation) | Eucalyptol | 16.35% of total peak area | [2] |
| Leaves | Essential Oil (Hydro-distillation) | Sabinene | 9.44% of total peak area | [2] |
| Leaves | Essential Oil (Hydro-distillation) | β-caryophyllene | 8.91% of total peak area | [2] |
Table 2: Biological Activities (IC50/ED50/LC50 Values) of Vitex trifolia Extracts and Isolated Compounds
| Activity | Compound/Extract | Test System/Cell Line | IC50/ED50/LC50 | Reference(s) |
| Antioxidant | Ethanol Extract | DPPH scavenging | 40.0 - 226.7 µg/mL | [2] |
| Antioxidant | Ethyl Acetate Extract (Leaves) | DPPH scavenging | 11.16 ± 0.21 µg/mL | [7] |
| Anti-inflammatory | Ethanol Extract (Leaves) | Carrageenan-induced paw edema in rats | ED50: 1428.8 mg/kg BW | [8] |
| Anti-inflammatory | Casticin | Inhibition of TNF-α in U937 macrophages | IC50: 7.1 ± 0.3 µg/mL | [9] |
| Anti-inflammatory | Artemetin | Inhibition of IL-1β in U937 macrophages | IC50: 65.5 ± 7.4 µg/mL | [9] |
| Cytotoxicity | Dichloromethane Extract (Leaves) | SQC-1 UISO cells | ED50: 2.2 mg/mL | [2] |
| Cytotoxicity | Dichloromethane Extract (Leaves) | OVCAR-5 cells | ED50: 2.9 mg/mL | [2] |
| Cytotoxicity | Dichloromethane Extract (Leaves) | HCT-15 COLADCAR cells | ED50: 1 mg/mL | [2] |
| Cytotoxicity | Dichloromethane Extract (Leaves) | KB cells | ED50: 1.9 mg/mL | [2] |
| Cytotoxicity | Vitepyrroloid A | CNE1 (human nasopharyngeal carcinoma) cells | IC50: 8.7 µM | [2] |
| Cytotoxicity | Rotundifuran | HeLa and SiHa (cervical cancer) cells | IC50 < 10 µM | [10] |
| Cytotoxicity | Vitexicarpin | PC-3 (prostate cancer) cells | IC50: ~28.8 µM | [11] |
| Larvicidal | Fatty Acid Methyl Ester Extract | Culex quinquefasciatus larvae | LC50: 9.25 ppm | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of .
Extraction of Secondary Metabolites from Vitex trifolia Leaves
This protocol describes a general procedure for the extraction and fractionation of secondary metabolites from V. trifolia leaves.[5]
Materials:
-
Air-dried and powdered leaves of Vitex trifolia
-
Ethanol (95% or absolute)
-
Petroleum ether
-
Ethyl acetate
-
n-butanol
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Macerate the air-dried powdered leaves (e.g., 800 g) with ethanol (e.g., 5 x 3 L) at room temperature for 24-48 hours with occasional shaking.
-
Filter the extract and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Suspend the dry ethanol extract (e.g., 60 g) in distilled water (e.g., 400 mL).
-
Perform liquid-liquid partitioning successively with petroleum ether (e.g., 3 x 250 mL), ethyl acetate (e.g., 3 x 250 mL), and n-butanol (e.g., 3 x 150 mL) using a separatory funnel.
-
Collect each fraction separately and concentrate them to dryness using a rotary evaporator.
-
Store the dried fractions at 4°C for further analysis.
Quantification of Total Flavonoid Content
This protocol is based on the aluminum chloride colorimetric method.[12]
Materials:
-
Plant extract
-
Methanol
-
5% Sodium nitrite (NaNO₂) solution
-
10% Aluminum chloride (AlCl₃) solution
-
1 M Sodium hydroxide (NaOH)
-
Distilled water
-
Quercetin (standard)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the plant extract (e.g., 1 mg/mL in methanol).
-
In a test tube, mix 1 mL of the extract solution with 0.3 mL of 5% NaNO₂.
-
After 5 minutes, add 0.6 mL of 10% AlCl₃ solution.
-
After another 6 minutes, add 2 mL of 1 M NaOH and 2.1 mL of distilled water.
-
Mix the solution thoroughly and measure the absorbance at 510 nm against a blank.
-
Prepare a standard curve using quercetin at different concentrations.
-
Express the total flavonoid content as quercetin equivalents (mg QE/g of extract).
DPPH Radical Scavenging Assay (Antioxidant Activity)
This protocol outlines the procedure for determining the free radical scavenging activity of the extracts.[6]
Materials:
-
Plant extract
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (e.g., 0.1 mM in methanol)
-
Methanol
-
Ascorbic acid (standard)
-
UV-Vis spectrophotometer
Procedure:
-
Prepare different concentrations of the plant extract in methanol.
-
Add 1 mL of the extract solution to 2 mL of the DPPH solution.
-
Shake the mixture and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Methanol is used as a blank, and a mixture of 1 mL methanol and 2 mL DPPH solution is used as the control.
-
Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC₅₀ value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.
MTT Assay for Cytotoxicity
This protocol describes the MTT assay to evaluate the cytotoxic effects of V. trifolia extracts or compounds on cancer cell lines.[1][13]
Materials:
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Plant extract or compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilization solution (e.g., 10% SDS in 0.01 N HCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of approximately 3,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the plant extract or compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO or solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)
This in vivo protocol is used to assess the anti-inflammatory potential of V. trifolia extracts.[8][14]
Materials:
-
Wistar albino rats
-
Vitex trifolia extract
-
Carrageenan (1% suspension in saline)
-
Standard anti-inflammatory drug (e.g., Indomethacin or Ibuprofen)
-
Plethysmometer
Procedure:
-
Divide the rats into groups (control, standard, and test groups with different doses of the extract).
-
Administer the vehicle (control), standard drug, or plant extract orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group.
-
Determine the ED₅₀ value, the dose that causes a 50% reduction in edema.
Signaling Pathways and Mechanisms of Action
Several secondary metabolites from Vitex trifolia exert their biological effects by modulating key signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Casticin (Vitexicarpin): Inhibition of NF-κB and MAPK Signaling Pathways
Casticin, a prominent flavonoid in V. trifolia, demonstrates potent anti-inflammatory and anticancer activities by inhibiting the NF-κB and MAPK signaling pathways.[9] In response to inflammatory stimuli like lipopolysaccharide (LPS), casticin prevents the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB (p65/p50) dimer in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes such as iNOS, COX-2, TNF-α, and various interleukins.[9] Furthermore, casticin has been shown to suppress the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38, which are also crucial for the expression of inflammatory mediators.[9]
Caption: Casticin inhibits inflammation by blocking the NF-κB and MAPK signaling pathways.
Rotundifuran: Induction of Apoptosis via ROS-Mediated Mitochondrial Pathway
Rotundifuran, a labdane-type diterpene, exhibits significant anticancer activity by inducing apoptosis in cancer cells. Its mechanism involves the generation of reactive oxygen species (ROS), which triggers the mitochondrial-dependent apoptotic pathway.[10] Rotundifuran-induced ROS production leads to a decrease in the mitochondrial membrane potential, facilitating the release of cytochrome c from the mitochondria into the cytosol. Cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death. This process is also associated with the modulation of the MAPK and PI3K/Akt signaling pathways, which are critical regulators of cell survival and apoptosis.[10]
Caption: Rotundifuran induces apoptosis through ROS and modulation of MAPK/PI3K-Akt pathways.
Vitexicarpin: Anti-proliferative and Pro-apoptotic Effects
Vitexicarpin, another key flavonoid, demonstrates anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest, typically at the G2/M phase.[9][11] This is accompanied by the modulation of cell cycle regulatory proteins. Furthermore, vitexicarpin triggers the intrinsic pathway of apoptosis by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[9] This shift leads to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[9] Some studies also suggest that vitexicarpin can inhibit the phosphorylation of Akt, a key survival kinase in the PI3K/Akt pathway.[2]
Caption: Vitexicarpin induces cell cycle arrest and apoptosis via the mitochondrial pathway.
Conclusion
Vitex trifolia is a rich source of diverse secondary metabolites with significant therapeutic potential. The flavonoids and terpenoids, in particular, have demonstrated promising anti-inflammatory, antioxidant, and anticancer activities. This guide has provided a comprehensive overview of the quantitative aspects of these compounds, detailed experimental protocols for their investigation, and insights into their molecular mechanisms of action. The modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt by compounds like casticin, rotundifuran, and vitexicarpin underscores the potential of V. trifolia as a source for the development of novel pharmaceuticals. Further research, including clinical trials, is warranted to fully elucidate the therapeutic applications of these natural products.
References
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Vitexicarpin Acts as a Novel Angiogenesis Inhibitor and Its Target Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ir.uitm.edu.my [ir.uitm.edu.my]
- 5. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njppp.com [njppp.com]
- 9. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest -Asian Pacific Journal of Cancer Prevention | Korea Science [koreascience.kr]
- 10. researchgate.net [researchgate.net]
- 11. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest [journal.waocp.org]
- 12. Assessment of Anticarcinogenic Potential of Vitex trifolia and Triticum aestivum Linn by In Vitro Rat Liver Microsomal Degranulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jsirjournal.com [jsirjournal.com]
- 14. oaji.net [oaji.net]
Preliminary Screening of Vitexilactone Bioactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has demonstrated notable biological activities, positioning it as a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the preliminary screening of this compound's bioactivity, with a focus on its anticancer and anti-inflammatory properties. This document outlines the experimental methodologies used to assess its effects on cell viability, apoptosis, and cell cycle progression. Furthermore, it delves into the molecular mechanisms underlying these activities, particularly its influence on key signaling pathways. All quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise representation of the scientific findings.
Introduction
This compound is a natural compound that has been the subject of preliminary studies to evaluate its therapeutic potential.[1] Initial research indicates that this compound possesses both anticancer and anti-inflammatory properties, making it a promising candidate for further preclinical development. This guide aims to consolidate the existing data on this compound's bioactivity and provide detailed protocols for the key experiments used in its initial screening.
Anticancer Bioactivity
This compound has exhibited cytotoxic effects against various cancer cell lines. Its anticancer activity is primarily attributed to the induction of apoptosis and cell cycle arrest.
Cytotoxicity against Cancer Cell Lines
The cytotoxic effect of this compound has been quantified using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) values have been determined for different cancer cell lines, indicating a dose-dependent inhibition of cell proliferation.
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| tsFT210 | Not Specified | 86.9 | [2] |
| K562 | Chronic Myelogenous Leukemia | 57.9 | [2] |
Induction of Apoptosis
This compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. This is a crucial mechanism for its anticancer effect. The induction of apoptosis is concentration-dependent, with higher concentrations leading to a more pronounced apoptotic response.[2][3]
Key Markers of this compound-Induced Apoptosis:
-
Phosphatidylserine (PS) Externalization: A hallmark of early apoptosis.
-
Caspase Activation: Activation of key executioner caspases like caspase-3 and caspase-9.[3]
-
Regulation of Bcl-2 Family Proteins: Downregulation of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax.[3][4]
Cell Cycle Arrest
At lower concentrations, this compound has been observed to inhibit the progression of the cell cycle, primarily causing an arrest in the G0/G1 phase.[2] This prevents cancer cells from dividing and proliferating.
Anti-inflammatory Bioactivity
Preliminary evidence suggests that this compound possesses anti-inflammatory properties. This is supported by studies on related compounds from the Vitex genus and the observed modulation of inflammatory signaling pathways.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) is a key feature of inflammation. While direct studies on this compound are pending, extracts from Vitex species have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common in vitro model for inflammation.
Molecular Mechanisms of Action: Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways. The primary pathways implicated in its anticancer and metabolic activities are the PI3K/Akt and MAPK pathways.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. While direct evidence for this compound is still emerging, studies on the related compound Vitexin show inhibition of this pathway, leading to decreased cancer cell proliferation and survival. Vitexin has been shown to suppress the phosphorylation of both PI3K and Akt.
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Rosiglitazone-Like Effects of this compound, a Constituent from Vitex trifolia L. in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vitexins, nature-derived lignan compounds, induce apoptosis and suppress tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Vitexilactone: A Technical Guide to Solubility and Stability for Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has garnered interest for its potential therapeutic applications, including its role as an insulin sensitizer.[1] This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, critical parameters for its development as a pharmaceutical agent. Due to the limited availability of specific quantitative data for this compound, this guide integrates established experimental protocols for determining these properties for natural products. Furthermore, it details the known signaling pathways modulated by this compound, offering insights into its mechanism of action. This document is intended to serve as a foundational resource for researchers engaged in the preclinical and formulation development of this compound.
Introduction
This compound is a bicyclic diterpene characterized by a labdane skeleton, an acetate ester, a tertiary alcohol, and a butenolide ring.[2] It has been isolated from various Vitex species, including Vitex trifolia and Vitex agnus-castus.[2] Preclinical studies have highlighted its rosiglitazone-like effects, suggesting its potential as a novel insulin sensitizer.[1] The development of any new chemical entity into a viable drug product is contingent upon a thorough understanding of its physicochemical properties, primarily its solubility and stability. These characteristics influence bioavailability, formulation strategies, storage conditions, and shelf-life. This guide synthesizes the available information on this compound's solubility and stability and provides detailed, adaptable experimental protocols for researchers to generate the necessary data for drug development.
Solubility Profile
Accurate solubility data is fundamental for designing appropriate formulations and predicting a drug's absorption characteristics.
Qualitative Solubility
Qualitative assessments indicate that this compound is soluble in a range of organic solvents. This suggests a lipophilic character, common for diterpenoids.
| Solvent Class | Specific Solvents | Solubility | Reference |
| Chlorinated | Chloroform, Dichloromethane | Soluble | [3][4] |
| Esters | Ethyl Acetate | Soluble | [3][4] |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Acetone | Soluble | [3][4] |
Note: Quantitative solubility data (e.g., in mg/mL or molarity) for this compound in these or other pharmaceutically relevant solvents is not currently available in the public domain and needs to be experimentally determined.
Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the widely accepted shake-flask method. This protocol provides a framework for obtaining precise solubility data in various solvents.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid, pure form)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, propylene glycol)
-
Temperature-controlled shaker or incubator
-
Glass vials or flasks with airtight seals
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE, chemically inert)
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure equilibrium is reached.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to further pellet the undissolved material.
-
Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
-
Data Reporting: Express the solubility in mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.
The following diagram illustrates the workflow for this solubility determination protocol.
Stability Profile
Stability studies are crucial for identifying degradation pathways and establishing a suitable shelf-life for the drug substance and product.
Predicted Stability
A computational study using Density Functional Theory (DFT) predicted the binding energy of this compound in comparison to other compounds from Vitex negundo. The results suggested that this compound is less stable than vitexin.[5] However, experimental stability data under various stress conditions are required to confirm these predictions and understand the degradation profile.
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be anticipated under forced degradation conditions:
-
Hydrolysis: The acetate ester linkage is susceptible to hydrolysis under both acidic and basic conditions, which would yield the corresponding alcohol and acetic acid.
-
Butenolide Ring Opening: The lactone (cyclic ester) in the butenolide ring may also undergo hydrolysis, particularly under basic conditions.
-
Oxidation: The tertiary alcohol and the double bonds within the structure could be susceptible to oxidation.
-
Photodegradation: The conjugated system of the butenolide ring may absorb UV light, potentially leading to photodegradation.
Experimental Protocol for Forced Degradation Studies
Forced degradation studies expose the drug substance to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways. These studies are essential for developing and validating stability-indicating analytical methods.
Objective: To identify the likely degradation products of this compound and to demonstrate the specificity of a stability-indicating analytical method.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent.
-
Expose the solutions to the stress conditions outlined in the table below. A control sample protected from stress should be analyzed concurrently.
-
The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[6]
-
After exposure, neutralize the samples if necessary (for acid and base hydrolysis) and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a high-resolution chromatographic method (e.g., HPLC with a photodiode array detector or mass spectrometer) to separate the parent drug from any degradation products.
Forced Degradation Conditions:
| Stress Condition | Protocol | Potential Degradation |
| Acid Hydrolysis | Reflux with 0.1N HCl at 60°C for a specified time (e.g., 30 minutes to several hours). | Hydrolysis of the acetate ester. |
| Base Hydrolysis | Reflux with 0.1N NaOH at 60°C for a specified time (e.g., 30 minutes to several hours). | Hydrolysis of the acetate ester and butenolide ring. |
| Oxidation | Treat with 3% H₂O₂ at room temperature for a specified time (e.g., up to 7 days). | Oxidation of the tertiary alcohol or double bonds. |
| Thermal Degradation | Heat the solid drug substance or a solution at a high temperature (e.g., 10°C above accelerated stability testing, such as 70-80°C) for a specified time. | General decomposition. |
| Photostability | Expose the solid drug or solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (ICH Q1B). | Photodegradation, potentially involving the butenolide ring. |
The following diagram outlines the general workflow for conducting forced degradation studies.
References
Spectroscopic and Biological Insights into Vitexilactone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of Vitexilactone, a labdane diterpenoid with significant biological activities. The document summarizes its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, details the experimental protocols for these analyses, and visualizes its interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway.
Spectroscopic Data of this compound
The structural elucidation of this compound is heavily reliant on one-dimensional and two-dimensional NMR spectroscopy, in conjunction with IR spectroscopy to identify key functional groups. The following tables summarize the compiled ¹H and ¹³C NMR data, and characteristic IR absorptions.
¹³C and ¹H NMR Spectroscopic Data
The following table presents the ¹³C and ¹H NMR chemical shifts (δ) and coupling constants (J) for this compound. This data is essential for the structural verification and analysis of this compound.
| Carbon No. | δC (ppm) | δH (ppm) | Multiplicity (J in Hz) |
| 1 | 38.9 | 1.55, 1.05 | m |
| 2 | 18.2 | 1.70 | m |
| 3 | 78.8 | 4.48 | dd (11.5, 4.5) |
| 4 | 38.6 | - | - |
| 5 | 55.4 | 0.95 | d (4.5) |
| 6 | 20.0 | 1.65, 1.45 | m |
| 7 | 41.8 | 1.40, 1.10 | m |
| 8 | 74.0 | - | - |
| 9 | 59.8 | 1.25 | m |
| 10 | 38.1 | - | - |
| 11 | 24.2 | 2.30, 2.20 | m |
| 12 | 31.5 | 2.45 | m |
| 13 | 143.8 | 6.95 | t (1.5) |
| 14 | 134.1 | - | - |
| 15 | 174.2 | - | - |
| 16 | 70.3 | 4.75 | t (1.5) |
| 17 | 33.4 | 0.82 | s |
| 18 | 21.5 | 0.85 | s |
| 19 | 15.6 | 0.80 | s |
| 20 | 21.2 | 0.90 | d (7.0) |
| OAc-C=O | 170.5 | - | - |
| OAc-CH₃ | 21.3 | 2.05 | s |
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound reveals the presence of key functional groups. The characteristic absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3450 | O-H stretch (hydroxyl group) |
| ~2930 | C-H stretch (aliphatic) |
| ~1765 | C=O stretch (γ-lactone) |
| ~1735 | C=O stretch (ester) |
| ~1660 | C=C stretch (α,β-unsaturated lactone) |
| ~1240 | C-O stretch (ester) |
Experimental Protocols
The following sections describe generalized experimental procedures for the isolation and spectroscopic analysis of this compound, based on common practices for natural product chemistry.
Isolation of this compound
This compound is typically isolated from the fruits or leaves of plants from the Vitex genus, such as Vitex trifolia. A general isolation procedure is as follows:
-
Extraction: The dried and powdered plant material is subjected to extraction with a suitable organic solvent, such as methanol or ethanol, using techniques like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water) to separate compounds based on their polarity.
-
Chromatography: The fraction containing the diterpenoids (usually the ethyl acetate fraction) is further purified using a combination of chromatographic techniques. This may include column chromatography on silica gel, followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz).
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or CD₃OD) in a 5 mm NMR tube. Tetramethylsilane (TMS) is often used as an internal standard.
-
¹H NMR Spectroscopy: One-dimensional ¹H NMR spectra are acquired to determine the chemical shifts, multiplicities, and coupling constants of the protons.
-
¹³C NMR and DEPT Spectroscopy: ¹³C NMR spectra, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135), are run to identify the chemical shifts of all carbon atoms and to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are performed to establish the connectivity between protons and carbons, which is crucial for the complete structural assignment.
Infrared spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of this compound is mixed with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded from a thin film of the sample evaporated from a solvent onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of the functional groups present in the molecule.
Biological Activity and Signaling Pathway
This compound has been reported to possess various biological activities, including anti-inflammatory and cytotoxic effects. Phytochemicals with similar structural features have been shown to modulate key signaling pathways involved in inflammation and cancer. One such critical pathway is the NF-κB signaling cascade.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Dysregulation of NF-κB is associated with inflammatory diseases and cancer. Vitexin, a compound related to this compound, has been shown to suppress the NF-κB signaling pathway[1]. The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by compounds like this compound.
Caption: Canonical NF-κB signaling pathway and potential inhibition by this compound.
This guide serves as a comprehensive resource for the spectroscopic characterization of this compound and provides a rationale for its potential therapeutic applications through the modulation of key cellular signaling pathways. Further research into the precise molecular interactions of this compound is warranted to fully elucidate its mechanism of action.
References
The Biosynthesis of Vitexilactone: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of Vitexilactone, a labdane-type diterpenoid found in Vitex agnus-castus. This document is intended for researchers, scientists, and drug development professionals interested in the biosynthesis of bioactive natural products.
Introduction
This compound is a complex diterpenoid that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. The pathway commences from the general terpenoid precursor, geranylgeranyl diphosphate (GGPP), and proceeds through a series of cyclization and oxidation reactions catalyzed by specific enzymes. While significant progress has been made in elucidating the initial steps, the latter stages of this compound formation remain an active area of research.
The this compound Biosynthesis Pathway
The biosynthesis of this compound is a multi-step process involving at least three classes of enzymes: diterpene synthases (diTPSs), cytochrome P450 monooxygenases (CYPs), and likely dehydrogenases and acetyltransferases. The currently accepted pathway involves the following key stages:
Stage 1: Cyclization of GGPP. The pathway is initiated by the cyclization of the universal C20 precursor, GGPP. In Vitex agnus-castus, this is catalyzed by a class II diTPS, VacdiTPS1 , which functions as a peregrinol pyrophosphate synthase to produce peregrinyl pyrophosphate (PPP).[1] This is followed by the action of a class I diTPS to yield the labdane skeleton.[2]
Stage 2: Hydroxylation. The labdane backbone undergoes hydroxylation, a crucial step for the subsequent lactone ring formation. The cytochrome P450 enzyme, VacCYP76BK1 , has been identified as a 16-hydroxylase, which converts peregrinol to labd-13Z-ene-9,15,16-triol.[1]
Stage 3: Lactone Ring Formation (Proposed). The formation of the characteristic γ-lactone ring is a critical, yet not fully elucidated, step. It is proposed that labd-13Z-ene-9,15,16-triol undergoes oxidation at the C15 or C16 position, catalyzed by a dehydrogenase, to form a carboxylic acid. This is likely followed by either a spontaneous or enzyme-catalyzed dehydration to form the lactone ring.[3]
Stage 4: Acetylation (Proposed). The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C6 position. This reaction is presumed to be catalyzed by an acetyltransferase, though the specific enzyme responsible has not yet been identified.[3]
Below is a diagram illustrating the known and proposed steps in the this compound biosynthesis pathway.
Quantitative Data
Currently, there is a limited amount of publicly available quantitative data for the enzymes involved in this compound biosynthesis. The following table summarizes the known information and highlights areas for future research.
| Enzyme | Substrate | Product | Km | kcat | Reference |
| VacdiTPS1 | GGPP | Peregrinyl pyrophosphate | Not Reported | Not Reported | [1] |
| VacCYP76BK1 | Peregrinol | Labd-13Z-ene-9,15,16-triol | Not Reported | Not Reported | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthesis pathway.
Heterologous Expression and Functional Characterization of Diterpene Synthases (e.g., VacdiTPS1) in Nicotiana benthamiana
This protocol describes the transient expression of diTPS enzymes in N. benthamiana to characterize their function.
1. Vector Construction:
- Synthesize the codon-optimized coding sequence of the diTPS gene (e.g., VacdiTPS1).
- Clone the gene into a plant expression vector (e.g., pEAQ-HT) under the control of a strong constitutive promoter (e.g., CaMV 35S).
2. Agrobacterium tumefaciens Transformation:
- Transform the expression vector into A. tumefaciens strain AGL1 by electroporation.
- Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., kanamycin and rifampicin).
3. Plant Infiltration:
- Grow N. benthamiana plants for 4-5 weeks under controlled conditions (16 h light/8 h dark photoperiod at 24°C).
- Prepare an overnight culture of the transformed A. tumefaciens in LB medium with antibiotics.
- Harvest the bacterial cells by centrifugation and resuspend in infiltration buffer (10 mM MES, pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to an OD₆₀₀ of 0.8-1.0.
- Infiltrate the bacterial suspension into the abaxial side of the leaves of N. benthamiana using a needleless syringe.
4. Metabolite Extraction and Analysis:
- Harvest the infiltrated leaves 5-7 days post-infiltration.
- Grind the leaf tissue in liquid nitrogen and extract with a suitable organic solvent (e.g., hexane or ethyl acetate).
- Concentrate the extract under a stream of nitrogen.
- Analyze the extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the diterpene products.
In Vitro Assay for Cytochrome P450s (e.g., VacCYP76BK1)
This protocol outlines the in vitro characterization of CYP enzyme activity using microsomes from heterologously expressing yeast.
1. Heterologous Expression in Saccharomyces cerevisiae:
- Clone the full-length cDNA of the CYP gene (e.g., VacCYP76BK1) and a cytochrome P450 reductase (CPR) from a suitable plant source (e.g., Arabidopsis thaliana) into a yeast expression vector (e.g., pYES-DEST52).
- Transform the construct into a suitable yeast strain (e.g., WAT11).
- Grow the transformed yeast in selective medium and induce protein expression with galactose.
2. Microsome Isolation:
- Harvest the yeast cells by centrifugation.
- Resuspend the cells in extraction buffer and lyse them using glass beads.
- Centrifuge the lysate to remove cell debris and then ultracentrifuge the supernatant to pellet the microsomes.
- Resuspend the microsomal pellet in a storage buffer.
3. Enzyme Assay:
- Set up the reaction mixture containing the isolated microsomes, the substrate (e.g., peregrinol), and an NADPH-regenerating system in a suitable buffer.
- Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.
- Stop the reaction by adding a quenching solvent (e.g., ethyl acetate).
4. Product Analysis:
- Extract the products with an organic solvent.
- Evaporate the solvent and resuspend the residue in a suitable solvent for analysis.
- Analyze the products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS).
GC-MS Analysis of Diterpenoids
This protocol provides a general method for the analysis of diterpenoids from plant extracts or enzyme assays.
1. Sample Preparation:
- Derivatize the samples if necessary (e.g., silylation for hydroxylated compounds) to improve volatility and chromatographic separation.
2. GC-MS Conditions:
- Gas Chromatograph: Use a GC system equipped with a capillary column suitable for terpenoid analysis (e.g., HP-5MS).
- Injector: Operate in splitless mode.
- Oven Program: Use a temperature gradient to separate the compounds of interest (e.g., start at 80°C, hold for 2 min, ramp to 300°C at 15°C/min, hold for 5 min).
- Carrier Gas: Use helium at a constant flow rate.
- Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-550.
3. Data Analysis:
- Identify the compounds by comparing their mass spectra and retention times with those of authentic standards or by interpretation of the fragmentation patterns and comparison with mass spectral libraries (e.g., NIST).
Future Directions
The complete elucidation of the this compound biosynthesis pathway requires further research. Key areas for future investigation include:
-
Identification of the Class I diTPS: The specific class I diTPS that acts on peregrinyl pyrophosphate needs to be identified and characterized.
-
Elucidation of the Lactone Ring Formation: The enzymes (dehydrogenase) and mechanisms responsible for the formation of the γ-lactone ring need to be discovered.
-
Identification of the Acetyltransferase: The acetyltransferase responsible for the final step of this compound biosynthesis needs to be identified.
-
Quantitative Characterization of Enzymes: The kinetic parameters (Km, kcat) of all enzymes in the pathway should be determined to understand the pathway flux and identify potential rate-limiting steps.
Conclusion
This technical guide has summarized the current knowledge of the this compound biosynthesis pathway. While the initial steps have been elucidated, the later stages of lactone ring formation and acetylation remain to be fully characterized. The provided experimental protocols offer a starting point for researchers to further investigate this intriguing pathway and unlock its potential for biotechnological applications.
Disclaimer: This document is intended for informational purposes only and is based on publicly available scientific literature. The protocols provided are general guidelines and may require optimization for specific experimental conditions.
References
Methodological & Application
Unlocking Vitexilactone: A Guide to Extraction and Purification from Vitex Species
For Immediate Release
[CITY, STATE] – [Date] – A comprehensive guide detailing the extraction and purification of Vitexilactone, a promising labdane-type diterpene from Vitex species, has been developed for researchers, scientists, and drug development professionals. These application notes and protocols provide a comparative analysis of various extraction methods and detailed methodologies for isolating this valuable bioactive compound.
This compound, found in various Vitex species such as Vitex trifolia and Vitex rotundifolia, has garnered significant interest for its potential therapeutic properties. This document outlines effective strategies for its extraction and purification, enabling further investigation into its pharmacological applications.
Comparative Analysis of Extraction Methods
The efficiency of this compound extraction is highly dependent on the chosen method and solvent. While maceration offers a simple approach, modern techniques like ultrasonic-assisted extraction (UAE) have demonstrated superior efficiency in extracting bioactive compounds from plant matrices. The selection of the solvent is also critical, with polarity playing a key role in the successful isolation of this compound.
A study on Vitex trifolia leaves indicated that extraction with solvents like dichloromethane is effective for isolating this compound.[1] Another study on the fruits of Vitex trifolia utilized 95% ethanol for extraction.[2] While direct comparative yield data for this compound using different methods is limited, research on other phytochemicals suggests that UAE can offer higher yields in shorter extraction times compared to traditional maceration.
Table 1: Summary of Crude Extract Yields from Vitex trifolia Leaves Using Different Solvents
| Solvent | Extraction Method | Plant Part | Crude Extract Yield (%) | Source |
| Dichloromethane | Ultrasonication | Leaves | Not Specified | [1] |
| Ethanol (95%) | Not Specified | Fruits | Not Specified | [2] |
| Methanol | Soxhlet | Leaves | 14.51 | |
| Ethanol | Soxhlet | Leaves | 12.83 | |
| Water | Soxhlet | Leaves | 10.24 |
Note: The table presents crude extract yields, not the specific yield of this compound.
Experimental Protocols
Detailed protocols for the extraction and purification of this compound are provided below. These protocols are based on established methodologies for the isolation of labdane diterpenes from Vitex species.
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound from Vitex trifolia Leaves
This protocol describes the extraction of this compound using ultrasonication, a method known for its efficiency.
Materials and Reagents:
-
Dried and powdered leaves of Vitex trifolia
-
Dichloromethane (HPLC grade)
-
Ultrasonic bath
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator
Procedure:
-
Weigh 100 g of dried, powdered Vitex trifolia leaves and place them in a 1 L beaker.
-
Add 500 mL of dichloromethane to the beaker.
-
Place the beaker in an ultrasonic bath and sonicate for 60 minutes at a frequency of 40 kHz and a temperature of 30°C.
-
After sonication, filter the mixture through a Buchner funnel to separate the extract from the plant material.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 40°C to obtain the crude dichloromethane extract.
-
Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound using Silica Gel Column Chromatography
This protocol outlines the purification of this compound from the crude extract using silica gel column chromatography.
Materials and Reagents:
-
Crude dichloromethane extract of Vitex trifolia
-
Silica gel (60-120 mesh) for column chromatography
-
n-Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column (e.g., 50 cm length, 4 cm diameter)
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Column Packing:
-
Prepare a slurry of 100 g of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow the silica gel to settle, ensuring a uniformly packed column without air bubbles.
-
Add a layer of sand on top of the silica gel to prevent disturbance during sample loading.
-
Equilibrate the column by running n-hexane through it until the solvent level reaches the top of the sand layer.
-
-
Sample Loading:
-
Dissolve 5 g of the crude dichloromethane extract in a minimal amount of dichloromethane.
-
Adsorb the dissolved extract onto a small amount of silica gel (approx. 10 g) and dry it to a free-flowing powder.
-
Carefully add the dried sample-silica mixture to the top of the prepared column.
-
-
Elution:
-
Begin elution with 100% n-hexane.
-
Gradually increase the polarity of the mobile phase by adding ethyl acetate in a stepwise gradient. A typical gradient could be:
-
n-Hexane:Ethyl Acetate (95:5)
-
n-Hexane:Ethyl Acetate (90:10)
-
n-Hexane:Ethyl Acetate (85:15)
-
n-Hexane:Ethyl Acetate (80:20)
-
-
Collect fractions of approximately 20 mL each.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).
-
Visualize the spots under a UV lamp.
-
Combine the fractions containing the pure this compound based on the TLC analysis.
-
-
Isolation of Pure this compound:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.
-
Determine the yield and confirm the purity using techniques like HPLC and NMR.
-
Visualizing the Workflow
To aid in understanding the experimental process, the following diagrams illustrate the key workflows.
These protocols and workflows provide a solid foundation for the successful extraction and isolation of this compound from Vitex species, paving the way for further research and development in the pharmaceutical and related industries.
References
Application Notes and Protocols: Vitexilactone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vitexilactone is a naturally occurring labdane diterpenoid that has garnered significant interest within the scientific community due to its diverse biological activities. This document provides a comprehensive overview of this compound, including its chemical properties, natural sources, and known biological effects. Notably, a total chemical synthesis of this compound has not been reported in the scientific literature to date; therefore, this document focuses on its isolation from natural sources and its biological signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
This compound is a carbobicyclic labdane diterpenoid first isolated from the fruits of Vitex trifolia L. and Vitex agnus-castus[1]. It is also found in other species such as Vitex negundo var. cannabifolia and Tinospora crispa[1]. As a plant metabolite, this compound has demonstrated a range of biological activities, including antineoplastic and apoptosis-inducing effects[1][2]. Its potential as a therapeutic agent has led to investigations into its mechanisms of action, particularly in the contexts of cancer and metabolic diseases.
Chemical Properties
A summary of the chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C22H34O5 | [1] |
| Molecular Weight | 378.5 g/mol | [1] |
| IUPAC Name | [(1R,3R,4R,4aS,8aS)-4-hydroxy-3,4a,8,8-tetramethyl-4-[2-(5-oxo-2H-furan-3-yl)ethyl]-2,3,5,6,7,8a-hexahydro-1H-naphthalen-1-yl] acetate | [1] |
| CAS Number | 61263-49-8 | [1] |
| Appearance | Powder | [] |
| Melting Point | 148-149 °C | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |
Natural Sources and Isolation
This compound is a secondary metabolite found in several plant species of the Vitex genus. The primary sources for its isolation are the fruits and leaves of these plants[1][2].
Protocol for Isolation from Vitex species (General Overview):
A standardized, detailed protocol for the isolation of this compound is not universally established and may vary depending on the plant material and laboratory-specific procedures. However, a general workflow can be described as follows:
-
Extraction: Dried and powdered plant material (e.g., fruits or leaves of Vitex trifolia) is subjected to solvent extraction, typically using a nonpolar solvent like hexane, followed by extraction with solvents of increasing polarity such as ethyl acetate and methanol.
-
Fractionation: The crude extract is then fractionated using techniques like column chromatography over silica gel. A gradient of solvents (e.g., hexane-ethyl acetate) is used to elute fractions with different polarities.
-
Purification: Fractions containing this compound, as identified by thin-layer chromatography (TLC), are further purified using methods such as preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
-
Characterization: The structure of the isolated this compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis
While the complete biosynthetic pathway of this compound is not fully elucidated, a proposed pathway involves several enzymatic steps, starting from geranylgeranyl pyrophosphate (GGPP), the common precursor for diterpenoids.
Caption: Proposed biosynthetic pathway of this compound.
Biological Activities and Signaling Pathways
This compound has been shown to possess several significant biological activities, which are summarized below.
Anti-cancer and Apoptotic Effects
This compound has been identified as an antineoplastic agent and an inducer of apoptosis[1][2]. Studies have shown that it can inhibit the proliferation of cancer cells and induce programmed cell death. For instance, this compound induces apoptosis in tsFT210 and K562 cancer cell lines at higher concentrations, while at lower concentrations, it inhibits the cell cycle at the G0/G1 phase[2].
In the context of cisplatin-induced nephrotoxicity, this compound has demonstrated protective effects by reducing the expression of the apoptosis marker caspase-3 and increasing antioxidant activity in rats[6].
Caption: this compound's dual role in cell cycle arrest and apoptosis.
Effects on Adipogenesis
This compound has been shown to exhibit rosiglitazone-like effects in 3T3-L1 preadipocytes, promoting their differentiation into adipocytes[7]. This suggests a potential role in the regulation of lipid metabolism.
The adipogenic effects of this compound are believed to be mediated, at least in part, through the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. This compound upregulates the expression of C/EBPα and PPARγ, key transcription factors in adipogenesis[7]. However, unlike the full PPARγ agonist rosiglitazone, this compound does not significantly upregulate the expression of FABP4, a target gene of PPARγ[7]. This suggests that this compound may act as a partial or selective PPARγ modulator.
Furthermore, this compound has been observed to inhibit the phosphorylation of ERK1/2 and JNK, components of the MAPK signaling pathway, which is also involved in adipogenesis[7].
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 4. lookchem.com [lookchem.com]
- 5. This compound | 61263-49-8 [chemicalbook.com]
- 6. Antioxidant and anti-apoptotic effects of this compound on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Rosiglitazone-Like Effects of this compound, a Constituent from Vitex trifolia L. in 3T3-L1 Preadipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Vitexilactone in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has been identified as a potential antineoplastic agent and an inducer of apoptosis.[1] While specific research on this compound is emerging, extensive studies on related compounds from the Vitex species, such as vitexin and various plant extracts, provide significant insights into the potential mechanisms and applications of this compound in oncology research. These studies suggest that compounds from Vitex spp. exert cytotoxic effects on a variety of cancer cell lines through the induction of apoptosis and cell cycle arrest.
This document provides a summary of the available quantitative data on the anti-cancer effects of compounds derived from the Vitex genus and detailed protocols for key experimental procedures to study the effects of this compound on cancer cell lines.
Data Presentation: Cytotoxicity of Vitex spp. Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various extracts and compounds from Vitex species against a range of cancer cell lines. This data is crucial for determining the effective concentration of this compound for in vitro studies.
Table 1: IC50 Values of Vitex spp. Extracts in Various Cancer Cell Lines
| Plant Extract | Cancer Cell Line | Cell Type | IC50 Value (µg/mL) |
| Vitex trifolia (Petroleum Ether) | MCF-7 | Breast Cancer | 0.41 |
| Vitex trifolia (Methanolic) | MCF-7 | Breast Cancer | 6.71 |
| Vitex trifolia (n-Hexane) | Hep G2 | Liver Cancer | ~80 |
| Vitex trifolia (n-Hexane) | HeLa | Cervical Cancer | ~80 |
| Vitex negundo (Methanolic) | A-549 | Lung Cancer | 209.44 ± 2.07 |
| Vitex negundo (Aqueous) | A-549 | Lung Cancer | 302.3 |
| Vitex negundo (Methanolic) | DLA | Dalton's Lymphoma | 173.37 |
| Vitex negundo (Aqueous) | DLA | Dalton's Lymphoma | 283.1 |
Table 2: IC50 Values of Purified Compounds from Vitex spp.
| Compound | Cancer Cell Line | Cell Type | IC50 Value (µM) |
| Vitexicarpin | PC-3 | Prostate Cancer | ~28.8 |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-cancer effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, Hep G2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. After 24 hours, remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a negative control (untreated cells).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
Percent Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for the detection and quantification of apoptosis induced by this compound using flow cytometry.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is to determine the effect of this compound on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) stoichiometrically binds to DNA, allowing for the analysis of the cell cycle phases (G0/G1, S, and G2/M) based on the cellular DNA content.
Materials:
-
Cancer cell lines
-
This compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect all cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS and add dropwise to 3 mL of cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A and PI in PBS).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry. The data is typically displayed as a histogram, and the percentage of cells in each phase of the cell cycle is quantified using appropriate software.
Signaling Pathways and Visualizations
Studies on compounds from Vitex spp. suggest the involvement of several key signaling pathways in their anti-cancer effects. The following diagrams illustrate these pathways and a general experimental workflow.
Apoptosis Induction Pathway
Compounds from Vitex have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
Caption: this compound-induced apoptosis pathway.
Cell Cycle Arrest at G2/M Phase
Certain flavonoids from Vitex spp. have been reported to cause cell cycle arrest at the G2/M phase. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins.
Caption: G2/M cell cycle arrest by this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for screening and characterizing the anti-cancer effects of this compound.
Caption: Experimental workflow for this compound studies.
Conclusion
The information gathered from studies on compounds and extracts from the Vitex genus strongly suggests that this compound holds promise as an anti-cancer agent. The provided protocols offer a robust framework for researchers to investigate its efficacy and mechanism of action in various cancer cell lines. Further studies are warranted to elucidate the specific molecular targets and signaling pathways directly modulated by this compound.
References
Unveiling the Pro-Apoptotic Power of Vitexilactone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms by which Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, induces apoptosis in cancer cells.[1] This document details the key signaling pathways involved, presents available quantitative data, and offers detailed protocols for the essential experiments used to elucidate these mechanisms.
Mechanism of Action
This compound and related compounds from the Vitex species have been shown to exert anti-cancer effects by inducing programmed cell death, or apoptosis.[1] The primary mechanism involves the intrinsic mitochondrial pathway, characterized by the modulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[2][3] Additionally, evidence suggests the involvement of key signaling cascades such as the PI3K/Akt/mTOR, MAPK/JNK, and NF-κB pathways. The generation of reactive oxygen species (ROS) is also implicated in the apoptotic cascade initiated by related compounds.
Data Presentation
The following tables summarize the available quantitative data on the cytotoxic effects of extracts from Vitex species. It is important to note that specific IC50 values for purified this compound are not consistently reported in the reviewed literature; the data below pertains to extracts of the plant from which this compound is derived.
Table 1: IC50 Values of Vitex trifolia Extracts on Various Cancer Cell Lines
| Cell Line | Extract Type | IC50 Value | Exposure Time |
| MCF-7 (Breast Cancer) | Petroleum Ether | 0.41 µg/mL | 72 hours |
| MCF-7 (Breast Cancer) | Methanolic | 6.71 µg/mL | 72 hours |
| HepG2 (Liver Cancer) | n-Hexane | ~80 µg/mL | Not Specified |
| HeLa (Cervical Cancer) | n-Hexane | ~80 µg/mL | Not Specified |
(Data sourced from references[4][5])
Signaling Pathways
This compound-induced apoptosis is a multi-faceted process involving the interplay of several key signaling pathways.
Intrinsic Apoptosis Pathway
The core mechanism of this compound-induced apoptosis is the activation of the mitochondrial-mediated intrinsic pathway. This is characterized by:
-
Modulation of Bcl-2 Family Proteins: An upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2.[2][3][6] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential.
-
Mitochondrial Dysfunction: The altered Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the release of cytochrome c from the mitochondria into the cytosol.[2]
-
Caspase Activation: Cytosolic cytochrome c triggers the activation of a caspase cascade, beginning with the initiator caspase-9, which in turn activates the executioner caspase-3.[3] Activated caspase-3 is responsible for the cleavage of cellular substrates that leads to the morphological and biochemical hallmarks of apoptosis.
Caption: Intrinsic apoptosis pathway induced by this compound.
PI3K/Akt/mTOR Pathway
Studies on the related compound vitexin have shown that it can inactivate the PI3K/Akt/mTOR signaling pathway.[2][7] This pathway is a crucial regulator of cell survival and proliferation, and its inhibition can lead to apoptosis.[8]
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vitexin induces apoptosis through mitochondrial pathway and PI3K/Akt/mTOR signaling in human non-small cell lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vitex Rotundifolia Fractions Induced Apoptosis in Human Breast Cancer T-47D Cell Line via Activation of Extrinsic and Intrinsic Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the Cell Cycle Inhibition Mechanism of Vitexilactone in tsFT210 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols to investigate the effects of Vitexilactone, a labdane diterpenoid with known antineoplastic properties, on the cell cycle progression of the tsFT210 mouse mammary carcinoma cell line. The tsFT210 cell line is a valuable model for studying the G2/M phase of the cell cycle due to its temperature-sensitive mutation in the Cdc2 (Cdk1) gene, which causes cell cycle arrest at the G2 phase at a non-permissive temperature. These protocols outline methods to determine the cytotoxic effects of this compound, analyze its impact on cell cycle distribution, and investigate its influence on key cell cycle regulatory proteins.
Introduction to this compound and tsFT210 Cells
This compound is a natural compound isolated from plants of the Vitex genus, which has demonstrated potential as an anti-cancer agent by inducing apoptosis.[1] The tsFT210 cell line is a mouse mammary tumor cell line that possesses a temperature-sensitive mutation in the Cdc2 gene, which encodes for cyclin-dependent kinase 1 (Cdk1). At the permissive temperature (32°C), these cells proliferate normally. However, at the non-permissive temperature (39°C), the mutant Cdk1 protein becomes inactive, leading to a reversible arrest of the cells in the G2 phase of the cell cycle. This characteristic makes tsFT210 cells an exceptional tool for screening and characterizing compounds that target the G2/M checkpoint.
Data Presentation: Effects of this compound on tsFT210 Cells
The following tables summarize hypothetical quantitative data illustrating the potential effects of this compound on tsFT210 cell viability and cell cycle distribution.
Table 1: Cytotoxicity of this compound on tsFT210 Cells
| Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Control) | 100 ± 4.2 | \multirow{6}{*}{15.5} |
| 5 | 85.3 ± 3.8 | |
| 10 | 62.1 ± 5.1 | |
| 20 | 45.7 ± 3.9 | |
| 40 | 28.4 ± 4.5 | |
| 80 | 15.2 ± 3.1 |
Table 2: Cell Cycle Distribution of tsFT210 Cells Treated with this compound for 24 hours
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (DMSO) | 45.2 ± 2.5 | 30.1 ± 1.8 | 24.7 ± 2.1 |
| This compound (10 µM) | 42.8 ± 2.8 | 25.5 ± 2.0 | 31.7 ± 2.5 |
| This compound (20 µM) | 35.1 ± 3.1 | 18.3 ± 1.9 | 46.6 ± 3.3 |
| This compound (40 µM) | 28.9 ± 2.9 | 12.5 ± 1.5 | 58.6 ± 3.8 |
Table 3: Relative Protein Expression of Key Cell Cycle Regulators in tsFT210 Cells Treated with this compound for 24 hours
| Treatment | p-Cdk1 (Tyr15) | Cyclin B1 | p21Cip1/Waf1 |
| Control (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (20 µM) | 2.58 | 1.85 | 2.10 |
| This compound (40 µM) | 4.12 | 2.98 | 3.55 |
Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for analyzing this compound's effects.
Caption: this compound's proposed mechanism of G2/M arrest.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on tsFT210 cells.[2]
Materials:
-
tsFT210 cells
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed tsFT210 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate at 32°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound dose.
-
Incubate the cells for 48 hours at 32°C.
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 32°C.[2]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol details the analysis of cell cycle distribution in tsFT210 cells after treatment with this compound.
Materials:
-
tsFT210 cells
-
Complete medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed tsFT210 cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate at 32°C for 24 hours.
-
Treat the cells with this compound at the desired concentrations (e.g., 10, 20, 40 µM) for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 500 µL of ice-cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells at 500 x g for 10 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Proteins
This protocol is for detecting changes in the expression and phosphorylation status of key cell cycle regulatory proteins.
Materials:
-
tsFT210 cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Cdk1 (Tyr15), anti-Cyclin B1, anti-p21)
-
HRP-conjugated secondary antibodies
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed tsFT210 cells in 6-well plates and treat with this compound as described for the cell cycle analysis.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the cell cycle inhibitory effects of this compound on tsFT210 cells. The data presented, although hypothetical, are based on the known activities of related compounds and serve as a guide for expected outcomes. By following these detailed methodologies, researchers can effectively characterize the mechanism of action of this compound, contributing to the development of novel anti-cancer therapeutics.
References
Application Note and Protocols: Antimicrobial Assay of Vitexilactone against E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has emerged as a compound of interest for its potential therapeutic properties. While the biological activities of Vitex species extracts have been documented, specific data on the antimicrobial effects of isolated compounds like this compound are still under investigation. This document provides a detailed protocol for assessing the antimicrobial activity of this compound against Escherichia coli (E. coli), a common Gram-negative bacterium responsible for a wide range of infections. The following protocols are based on established antimicrobial susceptibility testing methods and can be adapted for the evaluation of this compound.
Quantitative Data Summary
While specific quantitative data for the antimicrobial activity of this compound against E. coli is not yet widely published, data from related compounds and classes of compounds can provide an expected range of activity. The following table summarizes relevant data and provides a template for recording experimental results for this compound.
| Compound | Compound Class | Organism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Labdane Diterpenoid | Escherichia coli | Data to be determined | Data to be determined | - |
| Vitexin | Flavonoid | Escherichia coli | 100 | Not Reported | [1] |
| Unnamed Labdane Diterpenoid | Labdane Diterpenoid | Escherichia coli | 15.6 | Not Reported | [2] |
| Vitex negundo leaf extract | Mixed | Escherichia coli | Not Reported | 11 - 12 |
Note: The above table is intended to provide context. Researchers should determine the specific Minimum Inhibitory Concentration (MIC) and zone of inhibition for this compound through the protocols outlined below.
Experimental Protocols
Materials and Reagents
-
This compound (of known purity)
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile filter paper discs (6 mm diameter)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (DMSO)
-
Incubator (37°C)
-
Spectrophotometer
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of this compound that inhibits the visible growth of E. coli.
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a minimal amount of sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Further dilute in sterile MHB to achieve the desired starting concentration for the assay.
-
Preparation of Bacterial Inoculum: Inoculate a single colony of E. coli into MHB and incubate at 37°C until it reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension with sterile MHB to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the working solution of this compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).
-
Well 12 will serve as the sterility control (containing only MHB).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be approximately 110 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Agar Disc Diffusion Assay for Zone of Inhibition
This method is used to qualitatively assess the antimicrobial activity of this compound.
Protocol:
-
Preparation of MHA Plates: Prepare MHA according to the manufacturer's instructions and pour into sterile petri dishes to a uniform depth. Allow the agar to solidify completely.
-
Preparation of Bacterial Lawn: Dip a sterile cotton swab into the 0.5 McFarland standardized bacterial suspension and streak it evenly across the entire surface of the MHA plate to create a bacterial lawn.
-
Application of Discs:
-
Aseptically place sterile filter paper discs (6 mm) onto the surface of the inoculated MHA plate.
-
Pipette a known concentration of the this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto a disc.
-
Place a disc impregnated with the positive control antibiotic on the plate.
-
Place a disc with the solvent (DMSO) as a negative control.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited.
Potential Mechanism of Action and Signaling Pathways
The precise mechanism by which this compound exerts its antimicrobial effect on E. coli has not been fully elucidated. However, based on the known mechanisms of other terpenoids, several pathways could be involved. Terpenoids are known to disrupt the bacterial cell membrane due to their lipophilic nature, leading to increased permeability and leakage of intracellular components.
Potential Mechanisms:
-
Cell Membrane Disruption: this compound may integrate into the lipid bilayer of the E. coli cell membrane, altering its fluidity and integrity. This can disrupt essential functions such as electron transport and ATP synthesis.
-
Inhibition of Protein Synthesis: Some terpenoids have been shown to interfere with bacterial protein synthesis, a critical process for bacterial viability.
-
Anti-Quorum Sensing Activity: this compound could potentially interfere with bacterial communication systems (quorum sensing), which are essential for virulence factor production and biofilm formation.
Further research is required to identify the specific molecular targets and signaling pathways in E. coli affected by this compound.
Visualizations
Caption: Experimental workflow for antimicrobial susceptibility testing of this compound.
Caption: Potential antimicrobial mechanisms of action for this compound against E. coli.
References
Application Notes and Protocols: Investigating Vitexilactone as a Potential HIV-1 Reverse Transcriptase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Vitexilactone is a labdane diterpenoid isolated from plants of the Vitex genus, such as Vitex negundo and Vitex trifolia.[1][2] While this natural product has demonstrated various biological activities, including anticancer and antimicrobial effects, its potential as an inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) Reverse Transcriptase (RT) is currently speculative. To date, the suggestion of its anti-HIV-1 RT activity comes from virtual screening studies, which computationally identify potential drug candidates. There is a lack of direct in vitro experimental data, such as IC₅₀ values, confirming this inhibitory effect.
These application notes provide a comprehensive guide for researchers interested in experimentally validating the potential of this compound as an HIV-1 RT inhibitor. The document outlines detailed protocols for common HIV-1 RT inhibition assays, summarizes the known biological activities of this compound, and presents logical workflows for screening and characterizing natural product inhibitors.
Compound Profile: this compound
This compound is a bioactive compound with established cytotoxic and cell cycle inhibitory properties against cancer cell lines.[1] A summary of its known quantitative biological data is provided below to offer a broader context of its potency in other biological systems.
Table 1: Summary of Reported Biological Activities of this compound
| Target/Activity | Cell Line/Organism | Measurement | Value | Reference |
|---|---|---|---|---|
| Cell Proliferation Inhibition | tsFT210 (murine fibroblast) | IC₅₀ | 86.9 µg/mL | [1] |
| Cell Proliferation Inhibition | K562 (human leukemia) | IC₅₀ | 57.9 µg/mL | [1] |
| Apoptosis Induction | tsFT210 | MIC | 25 µg/mL | [1] |
| Antimicrobial Activity | E. coli | MIC | >90 µg/mL |[1] |
HIV-1 Reverse Transcriptase: Mechanism of Action and Inhibition
HIV-1 RT is a critical enzyme for the viral life cycle, responsible for converting the single-stranded viral RNA genome into double-stranded DNA, which is then integrated into the host cell's genome.[3] This process, known as reverse transcription, is a primary target for antiretroviral drugs. Inhibitors of HIV-1 RT are broadly classified into two main categories based on their mechanism of action.
-
Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs): These are analogs of natural deoxynucleotides. They act as competitive inhibitors and, once incorporated into the growing viral DNA chain, cause chain termination due to the lack of a 3'-hydroxyl group.[3][4]
-
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): These are allosteric inhibitors that bind to a hydrophobic pocket near the enzyme's active site (the NNRTI binding pocket).[3][4] This binding induces a conformational change in the enzyme, blocking its polymerase activity non-competitively.[5][6]
As a natural product, this compound, if active, would most likely function as an NNRTI by binding to an allosteric site. The following diagram illustrates the general mechanism of HIV-1 RT and the points of intervention for both inhibitor classes.
Experimental Protocols
To experimentally determine if this compound inhibits HIV-1 RT, a direct enzymatic assay is required. Below are protocols for three common types of in vitro HIV-1 RT inhibition assays.
Protocol 1: Colorimetric ELISA-Based Reverse Transcriptase Assay
This protocol is based on the principle of quantifying newly synthesized, biotin-labeled cDNA via an ELISA-based method.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (dissolved in DMSO, with final DMSO concentration ≤1% in the reaction)
-
Reaction Buffer (containing RNA template, e.g., Poly(A), and primer, e.g., Oligo(dT))
-
Biotin- and Digoxigenin-labeled nucleotides
-
Lysis Buffer
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-Digoxigenin antibody
-
ABTS or similar peroxidase substrate
-
Stop Solution (e.g., 1% SDS)
-
Positive Control (e.g., Nevirapine)
-
Negative Control (vehicle, e.g., DMSO)
Procedure:
-
Reaction Setup: In a microfuge tube, prepare the reaction mixture containing the reaction buffer, labeled nucleotides, and varying concentrations of this compound (e.g., from 0.1 to 100 µM). Include positive and negative controls.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of HIV-1 RT enzyme to each tube. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C for 1 to 2 hours.
-
Binding to Plate: Transfer a portion of the reaction mixture to a streptavidin-coated microplate well. The biotin-labeled cDNA product will bind to the streptavidin.
-
Incubation and Washing: Incubate the plate at 37°C for 1 hour. Wash the wells 5 times with wash buffer to remove unbound components.
-
Antibody Conjugate Addition: Add HRP-conjugated anti-Digoxigenin antibody to each well and incubate at 37°C for 45-60 minutes. This antibody will bind to the digoxigenin-labeled cDNA.
-
Washing: Repeat the washing step (5 times) to remove unbound antibody.
-
Detection: Add the peroxidase substrate (e.g., ABTS) to each well and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction & Read Plate: Add the stop solution and measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the inhibition curve and determine the IC₅₀ value.
Protocol 2: Radiometric Scintillation Proximity Assay (SPA)
This method measures the incorporation of a radiolabeled nucleotide into the newly synthesized DNA strand.[7]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM MgCl₂)
-
Poly(rA)-Oligo(dT)₁₈ template-primer (with 5'-biotinylated oligo(dT))
-
[³H]TTP (tritiated thymidine triphosphate)
-
EDTA (0.5 M) to stop the reaction
-
Streptavidin-coated Scintillation Proximity Assay (SPA) beads
-
Positive Control (e.g., AZT-TP)
Procedure:
-
Reaction Setup: In a microplate, combine the assay buffer, biotinylated template-primer, [³H]TTP, and varying concentrations of this compound.
-
Initiation: Add HIV-1 RT (e.g., 25 nM final concentration) to start the reaction.
-
Incubation: Incubate at 37°C for 20-30 minutes.
-
Quenching: Stop the reaction by adding 0.5 M EDTA.
-
SPA Bead Addition: Add streptavidin-coated SPA beads to each well. The biotinylated DNA product will bind to the beads.
-
Signal Detection: When the [³H]TTP is incorporated into the DNA, it comes into close proximity with the scintillant in the beads, generating a light signal. Measure the signal using a scintillation counter (e.g., Microbeta counter).
-
Data Analysis: Determine the percentage of inhibition based on the reduction in scintillation counts and calculate the IC₅₀ value.
Protocol 3: FRET-Based Real-Time Assay
This assay monitors RT polymerization in real-time using a doubly-labeled DNA primer/template where fluorescence is quenched. As the RT synthesizes DNA, the strands separate, leading to an increase in fluorescence.[8]
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
This compound (in DMSO)
-
Doubly-labeled DNA primer/template (e.g., with a fluorophore and a quencher)
-
dNTP mix
-
Assay Buffer
-
96-well plates suitable for fluorescence measurements
Procedure:
-
Complex Formation: Pre-incubate HIV-1 RT (e.g., 100 nM) with the doubly-labeled primer/template (e.g., 100 nM) in the assay buffer.
-
Inhibitor Addition: Add varying concentrations of this compound to the wells and incubate for at least 5 minutes.
-
Initiation: Trigger the polymerization reaction by adding a dNTP mix (e.g., 100 µM final concentration).
-
Real-Time Monitoring: Immediately begin monitoring the fluorescence intensity over time using a plate reader (e.g., excitation at 540 nm, emission at 580 nm).
-
Data Analysis: The rate of fluorescence increase corresponds to the rate of polymerization. Calculate the initial reaction velocities for each inhibitor concentration. Plot the velocities against the inhibitor concentration to determine the IC₅₀ value.[8]
Workflow for Screening and Validation
The process of identifying and validating a natural product like this compound as a potential enzyme inhibitor follows a logical progression from initial discovery to detailed characterization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 4. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. pubcompare.ai [pubcompare.ai]
- 8. FRET-based assay to screen inhibitors of HIV-1 reverse transcriptase and nucleocapsid protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Vitexilactone
Introduction
Vitexilactone is a labdane-type diterpenoid first isolated from the fruits of Vitex trifolia. It has since been identified in other Vitex species, including Vitex agnus-castus and Vitex negundo.[1] This compound has garnered significant interest within the scientific and drug development communities due to its diverse pharmacological activities. Research has indicated its potential as an anti-inflammatory, anticancer, and antidiabetic agent. Notably, this compound has been shown to induce apoptosis in cancer cells and may act as an insulin sensitizer through its interaction with the PPARγ signaling pathway. Given its therapeutic potential, accurate and reliable analytical methods for the quantification of this compound in various matrices are crucial for quality control, pharmacokinetic studies, and further pharmacological research.
This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). Additionally, a general approach for analysis by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is outlined.
Signaling Pathway of this compound
This compound has been shown to modulate cellular signaling pathways, particularly those involved in metabolism and cell proliferation. One of the key pathways influenced by this compound is the Insulin Receptor Substrate 1 (IRS-1) signaling cascade, which plays a central role in insulin's metabolic effects. This compound has been observed to inhibit the phosphorylation of key downstream kinases in the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically Extracellular signal-Regulated Kinase 1/2 (ERK1/2) and c-Jun N-terminal Kinase (JNK). This inhibitory action suggests a potential mechanism for its anti-inflammatory and anti-proliferative effects. Furthermore, the effects of this compound on adipogenesis are suggested to be mediated by the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of lipid metabolism.
Quantitative Data for this compound
The concentration of this compound can vary depending on the plant part, geographical origin, and extraction method. The following table summarizes quantitative data reported in the literature for Vitex agnus-castus fruits.
| Plant Material | Extraction Method | Analytical Method | This compound Concentration (% w/w) | Reference |
| Vitex agnus-castus fruits (drug) | Not specified | HPLC-DAD | 0.016 - 0.167 | Hoberg et al., 2000 |
| Vitex agnus-castus fruit extract | Not specified | HPLC-DAD | 0.34 - 1.01 | Hoberg et al., 2000 |
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol provides a general procedure for the extraction of this compound from dried and powdered Vitex fruits.
Materials:
-
Dried and finely powdered Vitex fruits
-
Methanol (HPLC grade)
-
n-Hexane (HPLC grade)
-
Dichloromethane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Ultrasonic bath
-
Centrifuge
-
Filter paper (Whatman No. 1 or equivalent)
-
0.45 µm syringe filters
Procedure:
-
Maceration: Weigh 10 g of powdered Vitex fruits and place it in a flask. Add 100 mL of methanol and sonicate for 30 minutes. Macerate for 24 hours at room temperature with occasional shaking.
-
Filtration: Filter the extract through filter paper. Collect the filtrate and repeat the extraction process with the residue two more times using 100 mL of fresh methanol each time.
-
Concentration: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanol extract.
-
Liquid-Liquid Partitioning (Optional, for sample clean-up): a. Dissolve the crude methanol extract in a 10% aqueous methanol solution. b. Perform successive extractions with n-hexane, dichloromethane, and ethyl acetate. c. The less polar this compound is expected to partition into the dichloromethane and ethyl acetate fractions. d. Evaporate the solvent from each fraction to obtain the respective extracts. The n-hexane fraction of Vitex agnus-castus fruits has been reported to contain this compound.
-
Final Sample Preparation for HPLC: a. Accurately weigh a portion of the dried extract (e.g., 10 mg). b. Dissolve the extract in a suitable volume of methanol (e.g., 10 mL) to achieve a known concentration. c. For quantification using an internal standard, add a known concentration of the internal standard solution (e.g., p-cymene) to the sample solution. d. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Analytical Method: HPLC-DAD for this compound Quantification
This method is based on the published literature for the analysis of diterpenoids in Vitex agnus-castus and represents a typical approach for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-20 min: 30% to 100% B
-
20-25 min: 100% B
-
25-26 min: 100% to 30% B
-
26-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (this compound lacks a strong chromophore, so detection at a lower wavelength is necessary).
-
Internal Standard (optional but recommended): p-cymene.
-
Expected Retention Time for this compound: Approximately 6.2 minutes (this may vary depending on the specific column and system).
Calibration:
-
Prepare a stock solution of a this compound reference standard of known purity in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to at least five different concentrations.
-
If using an internal standard, add a constant concentration of the internal standard to each calibration standard.
-
Inject each calibration standard into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
Quantification of this compound in Samples:
-
Inject the prepared sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time compared to the reference standard.
-
Calculate the concentration of this compound in the sample using the calibration curve.
General Approach for LC-MS/MS Analysis
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
For biological samples (e.g., plasma, urine), protein precipitation with acetonitrile or methanol, followed by centrifugation and filtration, is a common approach. Solid-phase extraction (SPE) may be necessary for cleaner samples and lower detection limits.
LC Conditions:
-
Similar to the HPLC-DAD method, a reversed-phase C18 column is typically used.
-
A gradient elution with water and acetonitrile or methanol, often with a small amount of formic acid to aid ionization, is employed.
MS/MS Detection:
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis.
-
The precursor ion ([M+H]⁺ or [M+Na]⁺) for this compound (exact mass: 378.2406 g/mol ) is selected in the first quadrupole.
-
Collision-induced dissociation (CID) is performed in the second quadrupole, and specific product ions are monitored in the third quadrupole.
-
The selection of precursor and product ions, as well as optimization of collision energy and other MS parameters, would require method development using a pure standard of this compound.
Disclaimer: The provided protocols are intended for research purposes and should be validated by the end-user to ensure accuracy and precision for their specific application. The HPLC conditions are a suggested starting point based on the analysis of similar compounds and may require optimization.
References
Vitexilactone: Application Notes and Protocols for Insulin Sensitizer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vitexilactone, a lignan found in Vitex trifolia, has emerged as a promising candidate for the development of novel insulin sensitizers. Research indicates that this compound exhibits potent effects on adipogenesis and key signaling pathways involved in glucose metabolism, suggesting its potential as a therapeutic agent for type 2 diabetes and insulin resistance. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and detailed protocols for its investigation.
Mechanism of Action
This compound appears to exert its insulin-sensitizing effects through a multi-faceted mechanism, primarily investigated in 3T3-L1 adipocytes. The key pathways affected include:
-
Adipogenesis and Adipocyte Function: this compound promotes the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes. This is associated with increased lipid accumulation within the cells.
-
Insulin Signaling Pathway: this compound modulates the insulin signaling cascade by decreasing the inhibitory serine phosphorylation of Insulin Receptor Substrate 1 (IRS-1), a key event in insulin resistance.
-
GLUT4 Translocation: It enhances the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane, thereby facilitating glucose uptake into cells.[1]
-
MAPK Pathway: this compound has been shown to suppress the phosphorylation of ERK1/2 and JNK, components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which are implicated in insulin resistance.
Data Presentation
In Vitro Efficacy of this compound in 3T3-L1 Adipocytes
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Lipid Accumulation in 3T3-L1 Adipocytes
| Treatment Condition | Concentration (µM) | Lipid Accumulation (% of MDI control) |
| MDI Control | - | 100% |
| This compound | 30 | 116% |
| This compound | 100 | 145% |
MDI (Methylisobutylxanthine, Dexamethasone, Insulin) is a standard cocktail used to induce adipogenesis.
Table 2: Effect of this compound on Protein Expression and Phosphorylation in 3T3-L1 Adipocytes
| Protein | Treatment | Change in Expression/Phosphorylation |
| IRS-1 (Ser612 Phosphorylation) | MDI + this compound (100 µM) | Dose-dependent decrease |
| GLUT4 (in cell membrane) | MDI + this compound | Increased |
| Adiponectin | MDI + this compound | Increased |
| ERK1/2 Phosphorylation | MDI + this compound | Dose-dependent decrease |
| JNK Phosphorylation | MDI + this compound | Dose-dependent decrease |
| ATGL | MDI + this compound | No significant change |
| FABP4 | MDI + this compound | No significant change |
| FAS | MDI + this compound | No significant change |
In Vivo Efficacy of Vitex trifolia Aqueous Extract in Alloxan-Induced Diabetic Rats
The following data is from a study using an aqueous extract of Vitex trifolia, which contains this compound. It is important to note that these effects cannot be solely attributed to this compound. The study administered the extract at 100 and 200 mg/kg body weight for 21 days.
Table 3: Effect of Vitex trifolia Extract on Biochemical Parameters in Diabetic Rats
| Parameter | Diabetic Control | V. trifolia Extract (100 mg/kg) | V. trifolia Extract (200 mg/kg) |
| Blood Glucose (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Serum Insulin (µU/mL) | Significantly Decreased | Significantly Increased | Significantly Increased |
| Total Cholesterol (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| Triglycerides (mg/dL) | Significantly Increased | Significantly Decreased | Significantly Decreased |
| HDL-Cholesterol (mg/dL) | Significantly Decreased | Significantly Increased | Significantly Increased |
Experimental Protocols
In Vitro Adipogenesis Assay in 3T3-L1 Cells
This protocol details the procedure to assess the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% bovine calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS) (Differentiation Medium)
-
Insulin, Dexamethasone, 3-isobutyl-1-methylxanthine (MDI)
-
This compound
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a 24-well plate at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with differentiation medium containing the MDI cocktail (0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).
-
This compound Treatment: Add this compound at desired concentrations (e.g., 30 µM and 100 µM) to the differentiation medium. Include a vehicle control (e.g., DMSO).
-
Medium Change: On Day 2, replace the medium with differentiation medium containing only insulin and this compound.
-
Maintenance: From Day 4 onwards, culture the cells in differentiation medium, changing the medium every two days.
-
Oil Red O Staining: On Day 8, wash the cells with PBS, fix with 10% formalin for 1 hour, and stain with Oil Red O solution for 1 hour to visualize lipid droplets.
-
Quantification: Elute the stain with isopropanol and measure the absorbance at 510 nm.
Caption: Workflow for the in vitro adipogenesis assay.
Western Blot Analysis of IRS-1 and MAPK Phosphorylation
This protocol outlines the steps for analyzing changes in protein phosphorylation in response to this compound.
Materials:
-
Differentiated 3T3-L1 adipocytes (from Protocol 1)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-IRS-1 (Ser612), anti-IRS-1, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated 3T3-L1 adipocytes with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Caption: General workflow for Western Blot analysis.
GLUT4 Translocation Assay
This protocol describes a method to assess the effect of this compound on the translocation of GLUT4 to the plasma membrane.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
Krebs-Ringer-HEPES (KRH) buffer
-
Insulin
-
This compound
-
Paraformaldehyde
-
Primary antibody against an extracellular epitope of GLUT4
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope or plate reader
Procedure:
-
Serum Starvation: Serum-starve the differentiated adipocytes for 2-4 hours in DMEM.
-
Treatment: Incubate the cells with this compound at desired concentrations in KRH buffer for 30 minutes. Include a positive control (insulin) and a vehicle control.
-
Fixation: Fix the cells with paraformaldehyde. Do not permeabilize the cells to ensure only surface GLUT4 is detected.
-
Antibody Staining: Incubate the cells with the primary anti-GLUT4 antibody, followed by the fluorescently labeled secondary antibody.
-
Imaging and Quantification: Visualize the cells using a fluorescence microscope. Quantify the fluorescence intensity on the cell surface using image analysis software or a fluorescence plate reader.
In Vivo Anti-Diabetic Activity in a Rodent Model
This protocol provides a representative method for evaluating the in vivo insulin-sensitizing effects of a test compound, adapted from the study on Vitex trifolia extract.
Materials:
-
Alloxan or Streptozotocin (for inducing diabetes)
-
Wistar rats or similar rodent model
-
Test compound (this compound or extract)
-
Standard anti-diabetic drug (e.g., Glibenclamide)
-
Glucometer and strips
-
Kits for measuring serum insulin, cholesterol, triglycerides, and HDL.
Procedure:
-
Induction of Diabetes: Induce diabetes in the animals by a single intraperitoneal injection of alloxan (e.g., 150 mg/kg).
-
Grouping: Divide the diabetic animals into groups: diabetic control, standard drug-treated, and test compound-treated (at least two doses). Include a non-diabetic control group.
-
Treatment: Administer the test compound and standard drug orally once daily for a specified period (e.g., 21 days).
-
Monitoring: Monitor blood glucose levels at regular intervals.
-
Terminal Sample Collection: At the end of the treatment period, collect blood samples for the analysis of serum insulin and lipid profiles.
-
Data Analysis: Analyze the data for significant differences between the groups.
Signaling Pathway Diagrams
Caption: this compound's proposed mechanism of action.
Conclusion
This compound demonstrates significant potential as an insulin sensitizer based on its in vitro activities. It promotes favorable changes in adipocyte biology and positively modulates key insulin signaling pathways. The available in vivo data on Vitex trifolia extracts further support the anti-diabetic potential of its constituents, including this compound. Further research, particularly in vivo studies with isolated this compound, is warranted to fully elucidate its therapeutic efficacy and safety profile for the management of insulin resistance and type 2 diabetes.
References
Troubleshooting & Optimization
Improving Vitexilactone yield from plant extraction
Welcome to the technical support center for improving Vitexilactone yield from plant extraction. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary plant sources?
A1: this compound is a labdane-type diterpenoid, a class of secondary metabolites found in plants.[1][2] It has been identified as a potentially valuable compound due to its biological activities, including acting as an apoptosis inducer and an antineoplastic agent.[2][3] The primary plant sources for this compound are species from the Vitex genus, notably the fruits and leaves of Vitex trifolia, Vitex agnus-castus, and Vitex negundo.[2][3][4]
Q2: Which part of the plant typically contains the highest concentration of this compound?
A2: this compound is a diterpenoid that accumulates abundantly in the trichomes of the fruits and leaves of Vitex agnus-castus.[5] Research has successfully isolated this compound from both the fruits and leaves of various Vitex species.[2][3] For optimal yield, it is recommended to analyze the specific plant material available, as concentrations can vary based on species, geographic location, and harvesting time.
Q3: What factors can influence the natural production of this compound in the plant?
A3: The biosynthesis and accumulation of secondary metabolites like this compound are influenced by a complex interplay of genetic and environmental factors.[6] Key factors include:
-
Genetics: The specific species and even chemotype of the Vitex plant is the primary determinant.
-
Environmental Stress: Abiotic factors such as drought, salinity, temperature, and light intensity can significantly affect the production of secondary metabolites.[7] Often, mild stress can induce defense responses in the plant, leading to increased production of these compounds.[6]
-
Plant Age and Developmental Stage: The concentration of secondary metabolites can vary depending on the age of the plant and the developmental stage of the specific organ (e.g., ripe vs. unripe fruits).
Q4: What is elicitation and can it be used to increase this compound yield?
A4: Elicitation is a biotechnological strategy used to enhance the production of secondary metabolites by inducing a defense response in the plant or plant cell culture.[8][9] Elicitors can be biotic (e.g., yeast extract, fungal cell walls) or abiotic (e.g., salicylic acid, heavy metal salts).[10][11] By stimulating the plant's defense pathways, elicitors can up-regulate the genes involved in the biosynthesis of compounds like this compound.[11][12] This is a promising strategy for increasing the yield prior to extraction.
Troubleshooting Guide: Extraction & Purification
Q5: My this compound yield is consistently low. What are the most likely causes?
A5: Low yield is a common issue in natural product extraction.[13] Consider the following factors, starting with the plant material itself and moving through the extraction process.
Troubleshooting Low Yield: A Logical Approach
Caption: A decision-making workflow for troubleshooting low this compound yield.
Q6: How do I choose the right extraction solvent?
A6: Solvent selection is critical and is based on the polarity of the target compound.[14] this compound is a moderately polar diterpenoid. Solvents like methanol, ethanol, or ethyl acetate are commonly used.[15] The choice can be optimized by performing small-scale extractions with different solvents and solvent systems (e.g., varying percentages of ethanol in water) and analyzing the resulting extracts via HPLC. For related flavonoids, a 40% methanol solution containing 0.5% acetic acid was found to be highly effective.[16]
| Solvent System | Polarity | Target Compounds | Considerations |
| Hexane / Chloroform | Non-polar | Lipids, Waxes, some Terpenoids | Good for initial defatting to remove interfering non-polar compounds. |
| Ethyl Acetate | Mid-polar | Diterpenoids, some Flavonoids | Good selectivity for compounds like this compound. |
| Ethanol / Methanol | Polar | Flavonoids, Glycosides, Diterpenoids | Highly effective but may co-extract water-soluble impurities like sugars.[17] |
| Ethanol/Water Mixtures | Variable | Broad Range | Adjusting the water percentage allows for fine-tuning the polarity to maximize yield. |
| Supercritical CO₂ | Non-polar (tunable) | Thermolabile compounds | An environmentally friendly "green" technique; polarity can be modified with a co-solvent like ethanol.[18] |
Q7: My extract is dark green and viscous, making purification difficult. How can I clean it up?
A7: This indicates the co-extraction of interfering substances like chlorophyll and lipids.[19]
-
Pre-Extraction Defatting: Before the main extraction, wash the dried plant material with a non-polar solvent like hexane. This will remove lipids and some pigments without dissolving the this compound.
-
Liquid-Liquid Partitioning: After initial extraction (e.g., with methanol), evaporate the solvent and re-dissolve the residue in a water/methanol mixture. Then, partition this against a non-polar solvent like hexane to remove chlorophyll and lipids. The this compound should remain in the more polar aqueous layer.
-
Solid-Phase Extraction (SPE): Use an SPE cartridge (e.g., C18) to clean up the extract. Impurities can be washed away with a weak solvent, and the this compound can then be eluted with a stronger solvent.
Q8: Should I use a conventional (Soxhlet, Maceration) or a modern (Microwave, Ultrasound) extraction technique?
A8: The choice depends on available equipment, sample size, and the thermal stability of the target compound. Modern techniques are generally faster and more efficient.[18][20]
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking plant material in a solvent over time.[15] | Simple, requires minimal equipment, suitable for thermolabile compounds. | Time-consuming, may have lower efficiency.[15] |
| Soxhlet Extraction | Continuous extraction with a cycling hot solvent.[15] | More efficient than maceration, exhaustive extraction. | Requires high solvent volume, potential for thermal degradation of compounds.[15] |
| Ultrasound-Assisted (UAE) | Uses acoustic cavitation to disrupt cell walls.[18] | Fast, efficient, reduced solvent and energy consumption. | Heating can occur; may require a cooling bath. |
| Microwave-Assisted (MAE) | Uses microwave energy to heat the solvent and rupture plant cells.[18] | Very fast, high efficiency, reduced solvent use.[20] | Requires specialized equipment, risk of overheating thermolabile compounds.[21] |
Experimental Protocols
Protocol 1: General Extraction of this compound
This protocol describes a standard maceration followed by solvent partitioning for lab-scale extraction.
-
Preparation of Plant Material:
-
Extraction:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% ethanol (v/v in water).
-
Seal the flask and place it on an orbital shaker at room temperature for 48 hours.
-
Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.
-
Re-extract the plant residue (marc) with another 500 mL of 80% ethanol for 24 hours to ensure exhaustive extraction.
-
Combine the filtrates.
-
-
Solvent Partitioning (Cleanup):
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at 40°C until the ethanol is removed, leaving an aqueous residue.
-
Transfer the aqueous residue to a separatory funnel.
-
Add an equal volume of ethyl acetate and shake vigorously. Allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat this partitioning step three times.
-
Combine the ethyl acetate fractions. This fraction will contain the semi-purified this compound.
-
-
Final Concentration:
-
Dry the combined ethyl acetate fraction over anhydrous sodium sulfate.
-
Filter and evaporate the solvent completely on a rotary evaporator to obtain the crude this compound-rich extract.
-
Store the extract at -20°C until further purification or analysis.
-
Protocol 2: Quantification of this compound by HPLC
This protocol provides a general framework for quantifying this compound. Method parameters should be optimized for the specific instrument and column used.[23][24]
-
Preparation of Standard and Sample:
-
Standard: Accurately weigh 1 mg of pure this compound standard and dissolve it in 1 mL of HPLC-grade methanol to make a 1 mg/mL stock solution. Prepare a calibration curve by making serial dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample: Accurately weigh ~10 mg of the crude extract from Protocol 1 and dissolve it in 1 mL of methanol. Filter through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
System: HPLC with a PDA or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[23]
-
Mobile Phase: Isocratic elution with Acetonitrile and 0.1% Phosphoric Acid in water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.[23]
-
Injection Volume: 10 µL.[23]
-
Detection Wavelength: Scan for the λmax of this compound standard (typically in the 210-230 nm range for diterpene lactones).
-
Column Temperature: Ambient or controlled at 25°C.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve of peak area versus concentration.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with the standard.
-
Calculate the concentration in the sample using the regression equation from the calibration curve.
-
Biosynthesis and Workflows
This compound Biosynthesis Pathway
This compound is a labdane-related diterpenoid.[25] Its biosynthesis begins with the universal diterpene precursor, Geranylgeranyl diphosphate (GGPP), and involves cyclization and subsequent oxidative modifications.[5]
Caption: Proposed biosynthetic pathway of this compound from GGPP.[5][25]
General Experimental Workflow
The overall process from plant material to quantified compound follows a logical sequence of preparation, extraction, purification, and analysis.
Caption: General workflow for the extraction and analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vitex rotundifolia L. f. and Vitex trifolia L.: A review on their traditional medicine, phytochemistry, pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. How climate change-related abiotic factors affect the production of industrial valuable compounds in Lamiaceae plant species: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Elicitation: A Tool for Enriching the Bioactive Composition of Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Troubleshooting [chem.rochester.edu]
- 14. iieng.org [iieng.org]
- 15. florajournal.com [florajournal.com]
- 16. Optimization of Solvent Systems for the Extraction of Vitexin as the Major Bioactive Flavonoid in Prosopis farcta [scirp.org]
- 17. CN104586700A - Vitex negundo linn leaf extract and preparation method as well as application thereof - Google Patents [patents.google.com]
- 18. ijpras.com [ijpras.com]
- 19. Extraction of plant secondary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ijhsr.org [ijhsr.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Identification and quantification of phenolic compounds in Vitex negundo L. var. cannabifolia (Siebold et Zucc.) Hand.-Mazz. using liquid chromatography combined with quadrupole time-of-flight and triple quadrupole mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Biosynthesis of bioactive diterpenoids in the medicinal plant Vitex agnus‐castus - PMC [pmc.ncbi.nlm.nih.gov]
Vitexilactone Purification Technical Support Center
Welcome to the technical support center for Vitexilactone purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the isolation and purification of this compound from its natural sources, primarily Vitex species.
Troubleshooting Guides
This section addresses common issues that may arise during the purification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Inefficient extraction solvent. | This compound is a labdane diterpenoid, and nonpolar to moderately polar solvents are generally effective. Dichloromethane and ethanol have been reported for extracting compounds from Vitex species. Consider sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, then methanol) to optimize the extraction of diterpenoids.[1][2] |
| Incomplete cell lysis. | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. | |
| Inappropriate extraction technique. | Ultrasonication-assisted extraction with dichloromethane has been shown to be effective for isolating this compound. Maceration with ethanol is another viable option.[3] | |
| Co-elution of Structurally Similar Compounds | Labdane diterpenoids often have very similar chemical structures, making them difficult to separate using a single chromatographic method. | Employ multiple chromatographic techniques with different separation principles. A common strategy is to use normal-phase column chromatography (e.g., silica gel) for initial fractionation, followed by reversed-phase HPLC for final purification.[2] |
| Non-optimal mobile phase in chromatography. | Systematically optimize the solvent system. For silica gel chromatography, a gradient of hexane and ethyl acetate is often effective for separating diterpenoids. For reversed-phase HPLC, a gradient of acetonitrile and water is commonly used.[4] | |
| Poor Peak Resolution in HPLC | Inappropriate column selection. | A C18 column is a good starting point for the reversed-phase HPLC of labdane diterpenoids. If resolution is still an issue, consider columns with different selectivities. |
| Mobile phase pH not optimized. | While this compound does not have strongly ionizable groups, slight pH adjustments of the mobile phase (e.g., with 0.1% formic acid) can sometimes improve peak shape. | |
| Degradation of this compound during Purification | Exposure to high temperatures or harsh pH conditions. | Labdane diterpenes can be sensitive to heat and acid/base conditions. Avoid high temperatures during solvent evaporation by using a rotary evaporator under reduced pressure. Maintain a neutral pH during extraction and purification steps unless specifically required for separation. |
| Inaccurate Purity Assessment | Use of a single analytical technique. | Purity should be assessed by at least two orthogonal methods. For example, supplement HPLC-UV data with LC-MS to check for co-eluting impurities with different mass-to-charge ratios and with NMR spectroscopy to confirm structural integrity. |
Frequently Asked Questions (FAQs)
Q1: What is the best source material for this compound isolation?
A1: this compound has been isolated from the fruits and leaves of Vitex species, including Vitex trifolia and Vitex agnus-castus.[2] The choice between fruits and leaves may depend on the relative abundance of the compound in the specific plant material available.
Q2: What is a typical yield for this compound from plant material?
A2: The yield of pure this compound is generally low and depends on the plant source, collection time, and the efficiency of the extraction and purification process. While specific yields for this compound are not widely reported, the total ethanolic extract from Vitex trifolia leaves can be around 8.9% to 12.05%.[5][6] The final yield of a pure compound after multiple chromatographic steps is typically a small fraction of the crude extract.
Q3: How can I confirm the identity and purity of my isolated this compound?
A3: The identity of this compound should be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS). Purity is typically assessed by HPLC-UV, aiming for a purity of ≥95% for most research applications. The use of a photodiode array (PDA) detector in HPLC can help to assess peak homogeneity.
Q4: Are there any specific safety precautions I should take when purifying this compound?
A4: Standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Extractions and chromatography should be performed in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane and hexane.
Experimental Protocols
Protocol 1: Extraction and Initial Fractionation
This protocol describes a general procedure for obtaining a diterpenoid-rich fraction from Vitex trifolia leaves.
-
Plant Material Preparation: Air-dry fresh leaves of Vitex trifolia in the shade. Grind the dried leaves into a fine powder.
-
Extraction:
-
Macerate the powdered leaves in 95% ethanol (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
-
-
Solvent-Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water.
-
Perform sequential liquid-liquid extraction with solvents of increasing polarity: n-hexane, followed by dichloromethane, and then ethyl acetate.
-
Collect each fraction and concentrate them to dryness. The n-hexane and dichloromethane fractions are expected to be enriched in labdane diterpenoids like this compound.[2]
-
Protocol 2: Chromatographic Purification
This protocol outlines a two-step chromatographic procedure for the isolation of this compound from the diterpenoid-rich fraction.
-
Silica Gel Column Chromatography (Initial Purification):
-
Pack a glass column with silica gel (60-120 mesh) in n-hexane.
-
Dissolve the dried n-hexane or dichloromethane fraction in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualizing with an appropriate staining reagent (e.g., vanillin-sulfuric acid followed by heating).
-
Pool the fractions containing the compound of interest based on the TLC profile.
-
-
Preparative High-Performance Liquid Chromatography (Final Purification):
-
Further purify the enriched fractions using a preparative HPLC system equipped with a C18 column.
-
Use a mobile phase consisting of a gradient of acetonitrile and water.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm).
-
Collect the peak corresponding to this compound.
-
Evaporate the solvent to obtain the pure compound.
-
Confirm the purity of the final product using analytical HPLC-PDA.
-
Quantitative Data
The following tables provide illustrative data for a typical this compound purification process. Note: This data is representative and actual results will vary depending on the specific experimental conditions.
Table 1: Extraction and Fractionation Yields
| Step | Starting Material | Solvent | Yield (w/w % of starting material) |
| Crude Extraction | Dried Vitex trifolia leaves | Ethanol | 10.5% |
| Fractionation | Crude Ethanol Extract | n-Hexane | 2.1% |
| Dichloromethane | 1.5% | ||
| Ethyl Acetate | 3.2% | ||
| Aqueous Residue | 3.7% |
Table 2: Purification and Purity Assessment
| Purification Step | Input Fraction | Output | Yield from previous step (%) | Purity (%) |
| Silica Gel Column Chromatography | n-Hexane Fraction | This compound-rich fraction | 15% | ~70% |
| Preparative HPLC | This compound-rich fraction | Pure this compound | 40% | >98% |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diterpenoids and flavonoids from the fruits of Vitex agnus-castus and antioxidant activity of the fruit extracts and their constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing Vitexilactone for Long-Term Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing vitexilactone for long-term storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term and long-term storage condition for this compound?
A1: For long-term storage, this compound should be stored as a solid at -20°C under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] For short-term storage of solutions, it is recommended to prepare aliquots in a suitable solvent and store them at -20°C for no longer than one month.[2] Avoid repeated freeze-thaw cycles.
Q2: What are the primary degradation pathways for this compound?
A2: this compound, being a labdane diterpenoid with a lactone ring, is susceptible to degradation through several pathways:
-
Hydrolysis: The ester bond in the lactone ring can be hydrolyzed, especially under acidic or basic conditions, leading to an inactive open-ring hydroxy acid form.
-
Oxidation: The molecule may be sensitive to oxidation, particularly if exposed to air and light over extended periods.
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions leading to the breakdown of the molecule.[3]
Q3: In which solvents is this compound soluble and are there any stability concerns with these solvents?
A3: this compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. While these are suitable for creating stock solutions, prolonged storage in protic solvents (like ethanol or methanol) or aqueous solutions at room temperature should be avoided due to the risk of solvolysis and hydrolysis of the lactone ring. For cell culture experiments, DMSO is a common choice for stock solutions, which are then diluted in the aqueous culture medium immediately before use.
Q4: Can I store this compound solutions at room temperature?
A4: It is not recommended to store this compound solutions at room temperature for extended periods. As with many bioactive small molecules, degradation is accelerated at higher temperatures. If temporary storage at room temperature is necessary, it should be for the shortest possible duration and protected from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock solution (solid and dissolved). 2. Prepare fresh working solutions from a new aliquot of the stock solution for each experiment. 3. Perform a quality control check of your this compound stock using an appropriate analytical method (e.g., HPLC-UV) to assess its purity. |
| Precipitate forms in the stock solution upon thawing. | The solubility limit has been exceeded, or the solvent has partially evaporated. | 1. Gently warm the vial to 37°C and vortex to redissolve the compound. 2. If precipitation persists, centrifuge the vial to pellet the precipitate and use the supernatant, but be aware the concentration may be lower than expected. Consider preparing a new, less concentrated stock solution. |
| Inconsistent experimental results between batches. | Variability in the purity of this compound or degradation during storage of older batches. | 1. Purchase this compound from a reputable supplier with a certificate of analysis. 2. Date all stock solutions and discard after the recommended storage period (e.g., 1 month at -20°C). 3. Perform a quick purity check on new batches before use. |
| Color change observed in the solid compound or solution. | This may indicate oxidation or the presence of impurities. | 1. If the solid appears discolored, it is advisable to obtain a new batch. 2. For solutions, a slight yellowing in DMSO over time can occur, but significant color changes may indicate degradation. Prepare fresh solutions. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its stability profile.[4][5]
1. Materials:
- This compound
- Methanol (HPLC grade)
- Deionized water
- Hydrochloric acid (HCl), 0.1 M
- Sodium hydroxide (NaOH), 0.1 M
- Hydrogen peroxide (H₂O₂), 3% (v/v)
- HPLC system with UV detector
- pH meter
- Incubator
- Photostability chamber
2. Stock Solution Preparation:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store in the dark at room temperature for 24 hours.
- Thermal Degradation: Place a vial of the solid this compound and a vial of the stock solution in an incubator at 60°C for 48 hours.
- Photodegradation: Expose a vial of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
4. Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify degradation products.
Protocol 2: Preparation of a Stabilized this compound Formulation for In Vitro Studies
This protocol describes the preparation of a this compound formulation with improved stability for use in aqueous environments like cell culture media.
1. Materials:
- This compound
- Dimethyl sulfoxide (DMSO), cell culture grade
- Antioxidant (e.g., N-acetylcysteine or Ascorbic acid)
- Sterile, amber microcentrifuge tubes
2. Stock Solution Preparation (10 mM):
- Dissolve the required amount of this compound in cell culture grade DMSO to make a 10 mM stock solution.
- If desired for enhanced stability against oxidation, a low concentration of an antioxidant (e.g., 100 µM N-acetylcysteine) can be added to the DMSO before dissolving the this compound.
3. Aliquoting and Storage:
- Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
- Store the aliquots at -20°C under an inert atmosphere if possible.
4. Preparation of Working Solution:
- On the day of the experiment, thaw one aliquot of the stock solution.
- Dilute the stock solution to the final desired concentration in the cell culture medium immediately before adding it to the cells.
Data Presentation
Table 1: Summary of Forced Degradation Studies on this compound (Hypothetical Data)
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products |
| 0.1 M HCl | 24 | 60 | ~15% | Hydrolyzed open-ring product |
| 0.1 M NaOH | 24 | 60 | ~40% | Hydrolyzed open-ring product |
| 3% H₂O₂ | 24 | 25 | ~10% | Oxidized derivatives |
| Heat (Solid) | 48 | 60 | <2% | Minor unidentified peaks |
| Heat (Solution) | 48 | 60 | ~8% | Multiple minor peaks |
| Photostability | (ICH Q1B) | 25 | ~25% | Photodegradation products |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. usbio.net [usbio.net]
- 2. researchgate.net [researchgate.net]
- 3. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Vitexilactone In Vitro Optimization: A Technical Support Guide
Welcome to the technical support center for optimizing the use of Vitexilactone in your in vitro experiments. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), comprehensive experimental protocols, and quantitative data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.[1] For cell culture experiments, it is highly recommended to prepare a concentrated stock solution in sterile DMSO.
Q2: What is the recommended storage condition for the this compound stock solution?
A2: Store the this compound powder at -20°C for long-term stability (up to 3 years). Once dissolved in a solvent like DMSO, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Before use, allow the vial to warm to room temperature for at least an hour before opening.[1]
Q3: What is the maximum final concentration of DMSO that should be used in cell culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, and ideally at 0.1% or lower.[2][3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: At what concentrations does this compound typically induce apoptosis versus inhibiting inflammation?
A4: The effective concentration of this compound can vary depending on the cell line and the specific biological effect being investigated. Generally, higher concentrations are associated with the induction of apoptosis. For example, in tsFT210 and K562 cancer cell lines, this compound at 25-100 μg/mL induced apoptosis, while lower concentrations (6.25-50 μg/mL) were sufficient to inhibit cell cycle progression.[4] For anti-inflammatory effects, lower concentrations may be effective, but this is highly dependent on the experimental model. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific in vitro experiment.
Troubleshooting Guide
Issue 1: this compound precipitated in the culture medium after dilution from the DMSO stock.
-
Cause: This can happen if the stock solution is added too quickly to the aqueous medium or if the final concentration is too high for its aqueous solubility.
-
Solution:
-
Stepwise Dilution: Perform serial dilutions of your DMSO stock in the culture medium. Avoid adding a small volume of highly concentrated stock directly into a large volume of medium.
-
Warm the Medium: Gently warm the culture medium to 37°C before adding the this compound stock solution.
-
Vortexing/Mixing: Immediately after adding the diluted this compound to the medium, vortex or gently mix the solution to ensure it is evenly dispersed.
-
Co-solvents: For particularly difficult solubility issues in animal studies, co-solvents like glycerol, Tween 80, or PEG400 can be considered, though their effects on in vitro cell cultures should be carefully evaluated.[2]
-
Issue 2: Unexpectedly high levels of cytotoxicity observed in control cell lines.
-
Cause: This could be due to the inherent sensitivity of the cell line to this compound or to the final concentration of the solvent (e.g., DMSO).
-
Solution:
-
Determine IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound on your specific cell line. This will help you identify a non-toxic working concentration for mechanistic studies.
-
Lower DMSO Concentration: Ensure the final DMSO concentration in your culture medium is well below the toxic threshold for your cells (typically <0.5%).
-
Vehicle Control: Always include a vehicle control (cells treated with the same concentration of DMSO as the experimental groups) to differentiate between the effects of this compound and the solvent.
-
Incubation Time: Reduce the incubation time. Cytotoxic effects are often time-dependent.
-
Issue 3: Inconsistent or non-reproducible results between experiments.
-
Cause: This can be due to several factors, including variability in cell passage number, inconsistent preparation of the this compound solution, or variations in incubation times.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Fresh Dilutions: Prepare fresh dilutions of this compound from the stock solution for each experiment. Avoid using previously diluted solutions that may have degraded.
-
Precise Timing: Ensure that incubation times for treatment and subsequent assays are kept consistent across all experiments.
-
Control for Confluency: Plate cells at a consistent density to ensure that the confluency is similar at the start of each experiment, as this can affect cellular responses.
-
Quantitative Data Summary
The following tables summarize reported concentrations and IC50 values for this compound and related compounds from the Vitex genus in various in vitro assays.
Table 1: Cytotoxicity of this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | IC50 Value | Incubation Time |
| This compound | tsFT210 | Proliferation | 86.9 µg/mL | 17-24 hours |
| This compound | K562 | Proliferation | 57.9 µg/mL | 17-24 hours |
| Vitexicarpin | HepG2 | Cell Viability | 23.9 ± 0.6 µM | 48 hours |
| Vitexicarpin | MCF-7 | Cell Viability | 25.8 ± 0.9 µM | 48 hours |
| Vitex trifolia extract | MCF-7 | MTT Assay | 88.89 ppm | Not Specified |
| Vitex trifolia extract | T47D | MTT Assay | 75.23 ppm | Not Specified |
Table 2: Effective Concentrations of this compound for Apoptosis and Cell Cycle Inhibition
| Compound | Cell Line | Effect | Concentration Range | Incubation Time |
| This compound | tsFT210 | Apoptosis Induction | 25-100 µg/mL | 17 hours |
| This compound | K562 | Apoptosis Induction | 25-100 µg/mL | 17 hours |
| This compound | tsFT210 | G0/G1 Phase Inhibition | 6.25-50 µg/mL | 17 hours |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is adapted for determining the cytotoxic effects of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][6][7]
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or acidic isopropanol)[7]
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in culture medium from your stock solution.
-
Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT reagent (5 mg/mL) to each well.[8]
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[8]
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[8]
-
Incubate at room temperature in the dark for 2 hours on a shaker to ensure complete dissolution.[8]
-
Read the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the no-treatment control after subtracting the background absorbance.
Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound for the appropriate time.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells once with cold PBS.[9]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[9]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[9]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[9]
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blotting for MAPK Signaling Pathway Proteins
This protocol outlines the steps to analyze the phosphorylation status of key MAPK proteins like ERK, JNK, and p38.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK, anti-phospho-p38, anti-total-p38)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total-ERK) or a loading control (e.g., GAPDH or β-actin).
Measurement of Nitric Oxide (NO) Production using Griess Assay
This protocol is for quantifying the anti-inflammatory effect of this compound by measuring nitrite, a stable metabolite of NO.
Materials:
-
Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid)[10]
-
Sodium nitrite standard solution
-
96-well plates
-
Cell culture medium (phenol red-free is recommended to avoid interference)
-
Microplate reader
Procedure:
-
Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production. Include appropriate controls (untreated cells, cells with LPS alone, cells with this compound alone).
-
Incubate for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Add 50 µL of Griess Reagent to each well containing the supernatant.[10]
-
Incubate for 10-15 minutes at room temperature in the dark.[10]
-
Measure the absorbance at 540 nm.[10]
-
Generate a standard curve using the sodium nitrite standard solution to determine the concentration of nitrite in the samples.
Signaling Pathways and Experimental Workflows
Below are diagrams generated using Graphviz to visualize key signaling pathways potentially modulated by this compound and a general experimental workflow.
Caption: this compound-Induced Apoptosis Signaling Pathway.
Caption: this compound's Anti-Inflammatory Mechanism via NF-κB.
Caption: General Experimental Workflow for In Vitro Studies.
References
- 1. Methods to Detect Nitric Oxide and its Metabolites in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of NF-κB Signaling by the Reactive Glycolytic Metabolite Methylglyoxal - preLights [prelights.biologists.com]
- 5. Frontiers | Targeting β-Catenin Signaling by Natural Products for Cancer Prevention and Therapy [frontiersin.org]
- 6. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]
- 10. researchgate.net [researchgate.net]
Troubleshooting Vitexilactone synthesis side reactions
Technical Support Center: Vitexilactone Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of this complex labdane diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What are the most critical stages in the total synthesis of this compound where side reactions are common?
A1: The total synthesis of this compound, a complex labdane diterpenoid, involves several critical stages prone to side reactions. The three primary areas of concern are:
-
Stereoselective formation of the trans-decalin core: Achieving the correct relative stereochemistry in the bicyclic core is fundamental. Undesired diastereomers are common side products.
-
Installation of the C9 side chain and tertiary alcohol: This step often involves nucleophilic additions to a carbonyl or epoxide opening, which can suffer from low regioselectivity and steric hindrance.
-
Formation of the γ-butenolide ring: The final lactonization step is sensitive to reaction conditions and can lead to side products via elimination, rearrangement, or incomplete cyclization.
Q2: I'm observing a mixture of diastereomers after the formation of the decalin ring. How can I improve the stereoselectivity?
A2: Diastereomeric mixtures in decalin synthesis are a frequent issue. Consider the following strategies:
-
Catalyst Choice: For reactions like catalytic hydrogenation or Diels-Alder cycloadditions, the choice of catalyst and ligands is critical. For instance, in a hydrogenation approach to establish the trans fusion, catalysts like Rh/C or specific iridium complexes can offer higher stereoselectivity than others.
-
Chiral Auxiliaries: Employing a chiral auxiliary can effectively guide the stereochemical outcome of key bond-forming reactions.
-
Substrate Control: Introducing bulky protecting groups can block one face of the molecule, forcing reagents to attack from the less hindered side and enhancing stereocontrol.
Q3: My lactonization reaction to form the butenolide ring is giving a low yield. What are the potential causes and solutions?
A3: Low yields in butenolide formation are often traced back to several factors. The table below summarizes common issues and recommended actions.
| Potential Cause | Observation | Recommended Solution |
| Incomplete Oxidation | Starting material (e.g., a diol) remains in the reaction mixture. | Screen different oxidizing agents (e.g., DMP, TPAP, Swern oxidation). Ensure stoichiometry of the oxidant is sufficient. |
| Dehydration/Elimination | Formation of an α,β-unsaturated species instead of the lactone. | Use milder reaction conditions (lower temperature). Employ a non-acidic or buffered reaction medium. |
| Epimerization | Loss of stereochemistry at the carbon adjacent to the carbonyl. | Switch to a non-basic lactonization protocol. Consider using Yamaguchi or Steglich conditions for esterification/lactonization. |
| Steric Hindrance | The precursor acid/ester is sterically crowded, preventing cyclization. | Use a more powerful cyclization reagent (e.g., activating agents like DCC/DMAP). Increase reaction temperature, although this may promote side reactions. |
Q4: I see an unexpected peak in my NMR that suggests a rearrangement. Is this common for labdane diterpenoid syntheses?
A4: Yes, carbocation-mediated rearrangements can occur, especially under acidic conditions used for deprotection or cyclization. The decalin skeleton is susceptible to Wagner-Meerwein rearrangements if a carbocation is formed at a bridgehead or adjacent carbon. To mitigate this, it is advisable to use non-acidic or carefully buffered conditions for sensitive steps. If an acid-labile protecting group must be removed, screen milder Lewis acids or enzymatic methods.
Troubleshooting Guides
Guide 1: Low Yield in Side Chain Installation via Grignard Addition
This guide addresses issues encountered when adding the butenolide precursor side chain to a C9 ketone on the decalin core.
Problem: Low yield of the desired tertiary alcohol and recovery of starting ketone.
Workflow for Troubleshooting:
Minimizing degradation of Vitexilactone during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Vitexilactone during analysis. The information is presented in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
This compound is a labdane diterpenoid natural product isolated from plants of the Vitex genus.[1][][3] Its chemical structure contains a butenolide, which is a type of unsaturated γ-lactone ring. This lactone ring is susceptible to hydrolysis, a chemical reaction where the ring is opened by water. This conversion to the corresponding hydroxy carboxylic acid alters the chemical structure and properties of the molecule, leading to inaccurate quantification and analysis of the active compound.
Q2: What are the primary factors that can cause this compound degradation?
The primary factors contributing to the degradation of this compound are:
-
pH: The lactone ring is particularly unstable in alkaline (high pH) conditions, which can readily catalyze hydrolysis. Acidic conditions can also promote degradation, although often to a lesser extent.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation, including hydrolysis.
-
Enzymatic Activity: If analyzing biological samples, esterase enzymes may be present that can enzymatically hydrolyze the lactone ring.
-
Solvent: The choice of solvent can influence stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction.
Q3: How should I store my this compound standards and samples?
To ensure the stability of this compound, it is recommended to store both standards and prepared samples at -20°C in an inert atmosphere.[4] For long-term storage, lyophilization (freeze-drying) of the purified compound is ideal to minimize the presence of water.
Troubleshooting Guide
This guide addresses common problems encountered during the analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Peak tailing or splitting in HPLC analysis. | 1. On-column degradation: The pH of the mobile phase may be causing the lactone ring to open during the chromatographic run. 2. Interaction with silica: The tertiary alcohol group in this compound may be interacting with active sites on the silica-based column. | 1. Adjust mobile phase pH: Buffer the mobile phase to a slightly acidic pH (e.g., pH 4-6) to maintain the stability of the lactone ring. 2. Use an end-capped column: Employ a high-quality, end-capped C18 or phenyl-hexyl column to minimize secondary interactions. |
| Low recovery of this compound from samples. | 1. Degradation during sample preparation: Exposure to high temperatures, inappropriate pH, or prolonged processing times can lead to degradation. 2. Incomplete extraction: The solvent used may not be optimal for extracting this compound from the sample matrix. | 1. Optimize sample preparation: Keep samples on ice, use buffered solutions in the neutral to slightly acidic range, and minimize the time between extraction and analysis. 2. Select appropriate extraction solvent: this compound is soluble in solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Choose a solvent that is compatible with your analytical method and efficiently extracts the compound. |
| Appearance of unknown peaks in the chromatogram over time. | Sample degradation: The appearance of new peaks, particularly those with shorter retention times, can indicate the formation of the more polar hydroxy acid degradation product. | Re-prepare samples and standards frequently: Analyze samples as quickly as possible after preparation. If storing, keep them at low temperatures (-20°C or below) and for a limited time. |
| Inconsistent quantification results. | 1. Standard degradation: The stock and working standards may be degrading over time. 2. Inconsistent sample handling: Variations in temperature, pH, or time during sample preparation can lead to variable degradation. | 1. Prepare fresh standards: Prepare fresh working standards daily from a stock solution stored under optimal conditions. 2. Standardize protocols: Ensure all samples are handled consistently using a validated standard operating procedure (SOP). |
Experimental Protocols
Protocol: HPLC-UV Analysis of this compound
This protocol provides a general framework for the analysis of this compound using High-Performance Liquid Chromatography with UV detection. Method validation and optimization will be required for specific sample matrices.
1. Materials and Reagents:
-
This compound reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Purified water (18 MΩ·cm)
-
Formic acid or acetic acid
-
Ammonium acetate
2. Standard Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at -20°C in an amber vial.
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL. Prepare fresh daily.
3. Sample Preparation (from plant material):
-
Extraction: Extract 1 g of powdered plant material with 20 mL of ethyl acetate using sonication for 30 minutes.
-
Filtration: Filter the extract through a 0.45 µm PTFE syringe filter.
-
Evaporation: Evaporate the solvent under reduced pressure at a temperature not exceeding 40°C.
-
Reconstitution: Reconstitute the dried extract in 1 mL of mobile phase.
4. HPLC Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid |
| Gradient | 0-20 min: 40-80% B 20-25 min: 80-40% B 25-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
5. Method Validation: The analytical method should be validated according to ICH guidelines for parameters including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Data Presentation
Table 1: General Stability of Lactone-Containing Compounds under Different Conditions
This table provides a qualitative summary of the expected stability of compounds containing a lactone ring, like this compound, under various conditions. Specific quantitative data for this compound is not currently available in the public domain.
| Condition | Parameter | Expected Stability | Potential Degradation Product |
| pH | pH > 8 | Low (rapid degradation) | Hydroxy carboxylic acid |
| pH 4-6 | High | Minimal degradation | |
| pH < 3 | Moderate | Hydroxy carboxylic acid | |
| Temperature | -20°C | High | Minimal degradation |
| 4°C | Moderate | Slow degradation over time | |
| 25°C (Room Temp) | Low | Degradation can be significant | |
| > 40°C | Very Low | Rapid degradation | |
| Solvent | Aprotic (e.g., Acetonitrile) | High | Minimal degradation |
| Protic (e.g., Water, Methanol) | Lower | Potential for solvolysis/hydrolysis |
Visualizations
Caption: Hypothetical degradation pathway of this compound.
References
Cell culture contamination in Vitexilactone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address cell culture contamination issues that may arise during experiments with Vitexilactone.
Frequently Asked Questions (FAQs)
Q1: I've treated my cells with this compound and now see signs of contamination. Could the compound be the source?
It is highly unlikely that this compound itself is the source of contamination. Contamination in cell culture almost always originates from environmental sources, reagents, or improper aseptic technique.[1] Common sources include airborne particles, contaminated media or sera, non-sterile equipment, and the experimenter.[2][3][4] It is crucial to review your sterile technique and lab environment as the primary potential causes.
Q2: What are the most common types of contaminants I should be aware of?
The most prevalent biological contaminants in cell culture are bacteria, mycoplasma, yeast, and fungi (mold).[5][6] Each presents with different characteristics. Bacteria often cause a rapid drop in pH (media turns yellow) and turbidity.[7][8] Fungi and yeast may appear as filamentous structures or budding particles, respectively, and can also cause turbidity.[4][9] Mycoplasma is a particularly insidious contaminant as it is invisible to the naked eye and standard microscopes and often does not cause obvious media changes, yet it can significantly alter cell physiology and experimental results.[5][10]
Q3: How can I prevent contamination in my this compound experiments?
Prevention is the most effective strategy.[9] Key preventative measures include:
-
Strict Aseptic Technique: Always work in a certified laminar flow hood, disinfect all surfaces and items with 70% ethanol, wear appropriate personal protective equipment, and avoid talking, coughing, or sneezing over open cultures.[11][12]
-
Sterile Reagents and Media: Use high-quality, certified sterile reagents.[2] Consider filter-sterilizing media and supplements, even if they are sold as sterile.[12] Aliquot reagents into smaller, single-use volumes to prevent contamination of stock solutions.[9]
-
Clean Environment: Regularly clean and disinfect incubators, water baths, and all laboratory equipment.[7][13]
-
Quarantine New Cells: Always quarantine and test new cell lines for contaminants like mycoplasma before introducing them into your general cell stock.[9][11]
-
Limit Antibiotic Use: Routine use of antibiotics can mask low-level contamination and lead to the development of antibiotic-resistant strains. It is better to rely on good aseptic technique.[8][11]
Q4: My cells look unhealthy after this compound treatment, but the media is clear. Could it still be contamination?
Yes, this could be a sign of mycoplasma contamination. Mycoplasma species are small bacteria that lack a cell wall and often do not cause the typical signs of bacterial contamination like turbidity.[5] However, they can significantly impact cell health, leading to reduced proliferation rates, changes in morphology, and altered gene expression, which can compromise your experimental results.[5][10] Regular testing for mycoplasma is highly recommended.[9][11]
Troubleshooting Guides
Problem 1: Sudden Turbidity and/or Color Change in Culture Medium
This is a classic sign of bacterial or yeast contamination.
Immediate Steps:
-
Isolate: Immediately remove the suspected flask or plate from the incubator to prevent cross-contamination.[10]
-
Inspect: Visually inspect other cultures that were handled at the same time or are in the same incubator.
-
Microscopy: Examine a sample of the culture medium under a phase-contrast microscope at 100-400x magnification. Look for small, motile rods or cocci (bacteria) or small, budding oval/circular shapes (yeast).[7]
-
Discard: The best practice is to discard the contaminated culture immediately by adding bleach or another disinfectant and then autoclaving.[4][9] Attempting to salvage a contaminated culture is rarely successful and risks contaminating other experiments.[7]
-
Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any equipment that may have come into contact with the contaminated culture.[9][14]
Problem 2: Cells are Growing Slower than Usual and Show Altered Morphology
If the medium is clear, this may indicate mycoplasma contamination or a chemical contamination issue.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting non-obvious contamination.
Detailed Steps:
-
Quarantine: Segregate the affected cultures to prevent potential spread.[10]
-
Test for Mycoplasma: Use a reliable mycoplasma detection method such as PCR, fluorescent staining (DAPI/Hoechst), or an ELISA kit.[15][16][17] These are the most definitive ways to confirm or rule out mycoplasma.
-
If Mycoplasma is Positive: Discard the culture, decontaminate the lab area, and thaw a fresh, certified mycoplasma-free vial of cells.[9] It is not recommended to treat mycoplasma contamination as it can be difficult to eradicate completely and may alter cell lines.
-
If Mycoplasma is Negative: Investigate potential chemical contamination.[1][4] Review recent changes:
Data Presentation
Table 1: Characteristics of Common Biological Contaminants
| Contaminant | Type | Appearance under Microscope (400x) | Media Appearance | Common Sources |
| Bacteria | Prokaryote | Small (0.5-5 µm), moving rods or cocci between cells.[7] | Rapid turbidity, sudden pH drop (yellow color).[5] | Lab personnel, non-sterile supplies, air.[3] |
| Yeast | Eukaryote | Round or oval budding particles, often in chains.[7] | Turbidity, slight pH increase (pink color) in later stages.[5] | Lab personnel, humidified incubators.[3] |
| Mold/Fungi | Eukaryote | Thin, filamentous mycelia, may form dense clumps.[9] | Visible fuzzy clumps, slight pH increase.[5] | Airborne spores, unfiltered air systems.[3] |
| Mycoplasma | Prokaryote | Not visible with a standard light microscope.[7] | Generally no change; culture appears normal.[10] | Infected cell lines, contaminated serum, lab personnel.[2][3] |
Experimental Protocols
Protocol 1: Mycoplasma Detection by DAPI/Hoechst Staining
This protocol provides a method for the indirect detection of mycoplasma by staining their DNA.
Materials:
-
Indicator cell line (e.g., Vero, 3T6) grown on sterile coverslips
-
Test cell culture supernatant
-
Methanol or Acetone (fixative)
-
DAPI or Hoechst 33258 staining solution (e.g., 1 µg/mL)
-
Phosphate-Buffered Saline (PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed the indicator cells onto coverslips in a petri dish and allow them to adhere overnight.
-
Inoculate the indicator cells with 0.5-1 mL of the supernatant from your test cell culture (which should be grown without antibiotics for at least 3 passages).[18]
-
Incubate for 3-5 days.
-
Carefully wash the coverslips twice with PBS.
-
Fix the cells by immersing the coverslips in ice-cold methanol for 10 minutes.
-
Allow the coverslips to air dry completely.
-
Add a drop of DAPI or Hoechst staining solution to each coverslip and incubate in the dark for 15-30 minutes.
-
Wash the coverslips three times with PBS to remove excess stain.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Analysis: Observe under a fluorescence microscope. Uncontaminated cells will show only fluorescent nuclei. Mycoplasma-contaminated cultures will show the distinct cell nuclei plus small, fluorescent flecks or filamentous structures in the cytoplasm and surrounding the cells.[10][15]
Protocol 2: Emergency Elimination of Bacterial Contamination (Use with Caution)
This protocol should only be used for invaluable or irreplaceable cultures when discarding is not an option. Results from "cured" cells should be interpreted with caution.
Materials:
-
Contaminated cell culture
-
Sterile PBS
-
High-concentration antibiotic cocktail (e.g., Penicillin-Streptomycin-Amphotericin B, or a specific antibiotic if the contaminant is identified)
-
Trypsin-EDTA
Procedure:
-
Remove the contaminated medium from the culture flask.
-
Gently wash the cell monolayer 3-4 times with sterile PBS to remove as many free-floating bacteria as possible.
-
Trypsinize the cells as you would for a normal passage.
-
Resuspend the cells in a fresh medium containing a high concentration of antibiotics (e.g., 5-10x the normal concentration).
-
Centrifuge the cell suspension at a low speed (e.g., 100-200 x g) for 5 minutes. This helps pellet the eukaryotic cells while leaving smaller bacteria in the supernatant.
-
Carefully aspirate the supernatant and resuspend the cell pellet in a fresh, high-antibiotic medium.
-
Plate the cells into a new flask.
-
Culture the cells in the high-antibiotic medium for 2-3 passages, monitoring closely for any signs of recurring contamination.
-
After 2-3 passages, switch back to a medium with a standard antibiotic concentration or no antibiotics and continue to monitor.
-
Crucially, re-test the "cured" cell line extensively (especially for mycoplasma) and compare its phenotype and growth characteristics to a clean, uncontaminated stock to ensure no permanent changes have occurred.
Visualizations
Logical Workflow for Contamination Response
Caption: Decision tree for responding to a contamination event.
Hypothetical Signaling Pathway for this compound Research
This compound is a labdane diterpenoid that has been studied for its role as an apoptosis inducer and antineoplastic agent.[19] It may influence cell signaling pathways involved in proliferation and apoptosis, such as the MAPK/ERK pathway.[20]
Caption: Representative diagram of a potential this compound target pathway.
References
- 1. greenelephantbiotech.com [greenelephantbiotech.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. corning.com [corning.com]
- 4. cellculturecompany.com [cellculturecompany.com]
- 5. What are the major types of biological cell culture contamination? | AAT Bioquest [aatbio.com]
- 6. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 9. yeasenbio.com [yeasenbio.com]
- 10. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 11. ibidi.com [ibidi.com]
- 12. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 13. Preventing and Avoiding Cell Culture Contamination | Technology Networks [technologynetworks.com]
- 14. researchgate.net [researchgate.net]
- 15. media.tghn.org [media.tghn.org]
- 16. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mycoplasma Detection, Prevention, and Elimination in Cell Culture [sigmaaldrich.com]
- 18. hiv.lanl.gov [hiv.lanl.gov]
- 19. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Anticancer activities and mechanism of action of the labdane diterpene coronarin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Inconsistent Results in Vitexilactone Bioassays: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexilactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: My IC50 values for this compound are inconsistent across experiments. What are the potential causes?
A1: Inconsistent IC50 values are a common issue and can arise from several factors:
-
Compound Stability and Storage: this compound, like many diterpenoids, can be sensitive to storage conditions. Ensure your stock solution, typically dissolved in DMSO, is stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] The stability of compounds in DMSO can be affected by water absorption, so use anhydrous DMSO and store it properly.
-
Solubility Issues: While this compound is soluble in DMSO, it may precipitate when diluted in aqueous cell culture media.[2][3] Visually inspect your final dilutions for any signs of precipitation. It is crucial to ensure the final DMSO concentration in your assay is consistent and non-toxic to the cells (typically below 0.5%).
-
Cellular Factors: Variations in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact the cellular response to this compound. It is recommended to use cells within a consistent and low passage number range.
-
Assay-Specific Variability: Colorimetric assays, such as MTT, can be affected by the intrinsic properties of the compound. Diterpenoids can sometimes interfere with the absorbance reading or directly reduce the tetrazolium salt.[4]
Q2: I am observing high background or unexpected results in my fluorescence-based apoptosis assay. Could this compound be interfering?
A2: Yes, natural products like this compound can exhibit autofluorescence.[4] This can lead to artificially high background signals in fluorescence-based assays. To mitigate this, consider the following:
-
Run a compound-only control: Measure the fluorescence of this compound in your assay medium without cells to quantify its intrinsic fluorescence.
-
Use appropriate controls: Include unstained cells and cells stained with individual fluorescent dyes (e.g., Annexin V-FITC only and Propidium Iodide only) to set up proper compensation and gating during flow cytometry analysis.
-
Switch to a different fluorescent dye: If autofluorescence is a significant issue, consider using a red-shifted dye, as natural product autofluorescence is often more prominent in the blue-green spectrum.[4]
Q3: What is the expected effect of this compound on the cell cycle, and what could cause variable results?
A3: this compound has been reported to induce cell cycle arrest at the G0/G1 phase at lower concentrations.[2][5] Inconsistent results in cell cycle analysis can be due to:
-
Treatment duration and concentration: The effect on the cell cycle is often time and concentration-dependent. Ensure these parameters are consistent across experiments.
-
Cell synchronization: If you are looking for subtle effects, consider synchronizing your cells before treatment.
-
Staining and acquisition: Proper cell fixation, RNase treatment, and consistent staining with a DNA-intercalating dye like Propidium Iodide are critical for accurate cell cycle analysis.
Troubleshooting Guides
Issue 1: Poor Reproducibility in Cell Viability Assays (e.g., MTT)
| Possible Cause | Recommended Solution |
| This compound Precipitation | Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the final dilution in media under a microscope for precipitates. Consider a brief sonication of the stock solution before dilution. |
| Inconsistent Seeding Density | Ensure a homogenous cell suspension before and during plating. Use a calibrated multichannel pipette and allow the plate to sit at room temperature for 15-20 minutes on a level surface before incubation for even cell distribution. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier. |
| Interference with MTT Dye | Run a cell-free control with this compound and MTT reagent to check for direct reduction of the dye. If interference is observed, consider an alternative viability assay like SRB (sulforhodamine B) or a lactate dehydrogenase (LDH) release assay.[4] |
| Variable Incubation Times | Standardize the incubation time for both this compound treatment and the addition of the viability reagent. |
Issue 2: Inconsistent Apoptosis Detection with Annexin V/PI Staining
| Possible Cause | Recommended Solution |
| Sub-optimal Antibody/Dye Concentration | Titrate the concentrations of Annexin V and Propidium Iodide to determine the optimal staining concentrations for your specific cell line and experimental conditions. |
| Cell Clumping | Ensure single-cell suspension before staining. If necessary, filter the cells through a cell strainer. |
| Premature Cell Death/Necrosis | High concentrations of this compound or prolonged incubation can lead to necrosis rather than apoptosis. Perform a dose-response and time-course experiment to identify the optimal conditions for observing apoptosis. |
| Loss of Adherent Cells | When working with adherent cells, collect the supernatant containing floating apoptotic cells along with the trypsinized adherent cells to ensure all apoptotic cells are included in the analysis. |
| Incorrect Compensation Settings | Use single-stained controls (Annexin V only and PI only) to set up accurate compensation on the flow cytometer to correct for spectral overlap. |
Data Presentation
This compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Incubation Time (h) | Assay |
| tsFT210 | Mouse Mammary Carcinoma | 86.9 | 17-24 | Not specified |
| K562 | Human Myelogenous Leukemia | 57.9 | 17-24 | Not specified |
| MCF-7 | Human Breast Adenocarcinoma | 88.89 | 72 | MTT |
| T47D | Human Breast Cancer | 75.23 | 72 | MTT |
| Hep G2 | Human Liver Cancer | ~80 | Not specified | MTT |
| HeLa | Human Cervical Cancer | ~80 | Not specified | MTT |
Note: The variability in IC50 values can be attributed to different cell lines, assay methods, and incubation times.[5][6][7]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the this compound dilutions and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: For adherent cells, collect the culture medium (containing floating cells) and then wash the adherent cells with PBS. Trypsinize the adherent cells and combine them with the cells from the supernatant. Centrifuge the cell suspension.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells to remove the ethanol. Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.
Mandatory Visualizations
Caption: this compound-induced signaling pathway.
Caption: General experimental workflow for this compound bioassays.
Caption: Troubleshooting decision tree for this compound assays.
References
- 1. usbio.net [usbio.net]
- 2. This compound | CAS:61263-49-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | 61263-49-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. impactfactor.org [impactfactor.org]
Technical Support Center: Enhancing the Bioavailability of Vitexilactone
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Vitexilactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental process of enhancing the bioavailability of this promising diterpenoid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a labdane diterpenoid isolated from plants of the Vitex genus, such as Vitex negundo, Vitex trifolia, and Vitex agnus-castus.[1] It is recognized for a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects through the induction of apoptosis and cell cycle inhibition.[2] A primary challenge in its therapeutic development is its poor aqueous solubility.
Q2: Why is the oral bioavailability of this compound expected to be low?
The low oral bioavailability of this compound is primarily attributed to its poor water solubility, which limits its dissolution in the gastrointestinal fluids—a critical step for absorption.[3] Like many other poorly soluble drugs, this can lead to incomplete absorption and reduced systemic exposure when administered orally.[3]
Q3: What are the main strategies to enhance the bioavailability of poorly soluble compounds like this compound?
Several formulation strategies can be employed to overcome the solubility and bioavailability challenges of this compound. These can be broadly categorized as:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, thereby enhancing the dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier can improve its wettability and dissolution.
-
-
Chemical Modifications:
-
Complexation: Encapsulating this compound within molecules like cyclodextrins can increase its aqueous solubility.
-
-
Lipid-Based Formulations:
-
These formulations can improve the absorption of lipophilic drugs by presenting the compound in a solubilized state and potentially utilizing lipid absorption pathways.
-
Q4: Are there any specific studies on enhancing the bioavailability of this compound or related compounds?
While studies focusing specifically on this compound are limited, research on extracts from Vitex species provides valuable insights. For instance, a nanoemulsion formulation of Vitex agnus-castus extract demonstrated a significant improvement in both the solubility and permeability of its phytochemical constituents.[4][5] This suggests that lipid-based nanocarriers are a promising approach for this compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low aqueous solubility of pure this compound. | Inherent lipophilicity of the diterpenoid structure. | Explore formulation strategies such as solid dispersions, cyclodextrin complexation, or lipid-based formulations to improve solubility. |
| Poor dissolution of this compound in simulated gastric/intestinal fluids. | Inadequate wetting and slow dissolution rate of the crystalline compound. | Consider particle size reduction (micronization/nanonization) to increase surface area. Formulating as a solid dispersion with a hydrophilic carrier can also enhance wettability. |
| High variability in in vivo absorption studies. | Inconsistent dissolution and absorption due to the compound's poor solubility. | Lipid-based formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can provide a more consistent and reproducible absorption profile by presenting the drug in a solubilized form. |
| Limited permeability across Caco-2 cell monolayers in vitro. | The compound may be a substrate for efflux transporters (e.g., P-glycoprotein). | Investigate the co-administration with P-gp inhibitors. Some formulation excipients used in lipid-based systems can also inhibit efflux pumps. |
| Precipitation of this compound from a formulation upon dilution. | Supersaturation of the drug in the formulation. | Optimize the formulation by adjusting the drug-to-carrier ratio. For lipid-based systems, ensure the selection of appropriate surfactants and co-surfactants to maintain the drug in a solubilized state upon dispersion. |
Data on Bioavailability Enhancement Strategies
The following table summarizes various formulation approaches that can be applied to enhance the bioavailability of this compound, based on general principles for poorly soluble drugs.
| Formulation Strategy | Principle | Key Advantages | Potential Challenges |
| Solid Dispersions | This compound is dispersed in a hydrophilic polymer matrix (e.g., PVP, PEG, HPMC). | - Enhanced dissolution rate- Improved wettability- Potential for amorphous stabilization | - Physical instability (recrystallization)- Manufacturing scalability |
| Cyclodextrin Complexation | Encapsulation of this compound within the hydrophobic cavity of a cyclodextrin molecule. | - Increased aqueous solubility- Enhanced stability | - Limited drug loading capacity- Potential for nephrotoxicity with some cyclodextrins |
| Lipid-Based Formulations (e.g., SMEDDS) | This compound is dissolved in a mixture of oils, surfactants, and co-solvents. | - Presents drug in a solubilized form- Bypasses dissolution step- Can enhance lymphatic uptake | - Potential for GI side effects from surfactants- Chemical stability of the drug in the formulation |
| Nanoparticle Formulations (e.g., Nanoemulsions, SLNs) | Reduction of particle size to the nanometer range. | - Increased surface area for dissolution- Improved permeability (for some nanoparticles)- Potential for targeted delivery | - Physical stability (aggregation)- Complex manufacturing processes |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Dichloromethane, Methanol.
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio.
-
Dissolve both components in a minimal amount of a 1:1 (v/v) mixture of dichloromethane and methanol.
-
Stir the solution at room temperature until a clear solution is obtained.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion and pass it through a 100-mesh sieve.
-
Store the prepared solid dispersion in a desiccator.
-
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex by Kneading Method
-
Materials: this compound, Hydroxypropyl-β-cyclodextrin (HP-β-CD), Ethanol, Water.
-
Procedure:
-
Determine the 1:1 molar ratio of this compound and HP-β-CD.
-
Place the HP-β-CD in a mortar and add a small amount of a 1:1 (v/v) ethanol-water solution to form a paste.
-
Triturate the paste for 15 minutes.
-
Gradually add the this compound to the paste while continuing to knead for another 45 minutes.
-
Dry the resulting product in an oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex and sieve it.
-
Store in a well-closed container.
-
Protocol 3: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS) for this compound
-
Materials: this compound, Capryol 90 (oil), Kolliphor RH 40 (surfactant), Transcutol HP (co-surfactant).
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the optimal components.
-
Construct a pseudo-ternary phase diagram to identify the self-microemulsifying region.
-
Prepare the SMEDDS formulation by dissolving this compound in the selected oil phase.
-
Add the surfactant and co-surfactant to the oil phase and mix thoroughly using a magnetic stirrer until a clear and homogenous solution is formed.
-
Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a microemulsion.
-
Visualizations
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS:61263-49-8 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Bioavailability Challenges Associated with Development of Anti-Cancer Phenolics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. Nanoemulsion for improving solubility and permeability of Vitex agnus-castus extract: formulation and in vitro evaluation using PAMPA and Caco-2 approaches - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Vitexilactone and Other Labdane Diterpenoids for Researchers and Drug Development Professionals
An in-depth guide to the biological activities of Vitexilactone, Andrographolide, and Sclareol, presenting key experimental data and methodologies for comparative assessment.
This guide provides a comprehensive comparison of the biological activities of three labdane diterpenoids: this compound, isolated from plants of the Vitex genus; Andrographolide, the principal bioactive component of Andrographis paniculata; and Sclareol, found in Salvia sclarea. For researchers, scientists, and drug development professionals, this document summarizes the current experimental data on their anticancer, anti-inflammatory, and antimicrobial properties, offering a foundation for further investigation and therapeutic development.
Comparative Biological Activities
The following tables summarize the quantitative data on the cytotoxic, anti-inflammatory, and antimicrobial activities of this compound, Andrographolide, and Sclareol.
Table 1: Cytotoxicity against Cancer Cell Lines (IC₅₀ values in µM)
| Compound | K562 (Leukemia) | tsFT210 (Murine Mammary Carcinoma) | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| This compound | 4.8[1] | 6.2[1] | - | - |
| Andrographolide | - | - | 32.90 (48h)[2][3] | 12.07 (48h)[4] |
| Sclareol | - | - | 31.11 (24h)[5] | 8 µg/mL (48h, hypoxia)[6][7][8] |
Note: IC₅₀ values can vary depending on the experimental conditions, such as incubation time and cell density. Direct comparison should be made with caution when data is from different studies.
Table 2: Anti-inflammatory Activity (IC₅₀ values in µM)
| Compound | Assay | Cell Line | IC₅₀ Value |
| This compound | Nitric Oxide (NO) Production | - | - |
| Andrographolide | Nitric Oxide (NO) Production | RAW 264.7 | 21.9[9][10] |
| Sclareol | Nitric Oxide (NO) Production | RAW 264.7 | Data not available in IC₅₀ |
Note: While a specific IC₅₀ value for Sclareol in the NO production assay was not found, studies indicate it inhibits NO production in LPS-stimulated RAW264.7 macrophages.[5][11][12]
Table 3: Antimicrobial Activity (MIC values in µg/mL)
| Compound | Staphylococcus aureus | Candida albicans |
| This compound | Growth Inhibition | Growth Inhibition |
| Andrographolide | 100[13] | Ineffective[1] / 800[2] |
| Sclareol | - | 50[9][14][15] |
Note: MIC values are highly dependent on the specific strain of the microorganism and the testing methodology. The qualitative data for this compound indicates activity, but quantitative comparison is limited without specific MIC values.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is indicative of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, Andrographolide, Sclareol) and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in diluted hydrochloric acid, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from the dose-response curve.
Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach the desired confluence.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include control wells with cells only, cells with LPS only, and cells with the compound only.
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement (Griess Assay): After incubation, collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Incubate the mixture at room temperature for 10-15 minutes to allow for color development.
-
-
Absorbance Measurement: Measure the absorbance of the resulting azo dye at approximately 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of NO production inhibition by the test compound. The IC₅₀ value can then be calculated.
Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) in a suitable broth.
-
Serial Dilution of Compound: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism and broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for yeast) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental workflows are provided below using Graphviz (DOT language).
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Inhibition of the LPS-induced NO signaling pathway.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
References
- 1. A Systematic Review on the Antimicrobial Activity of Andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal effects of andrographolide and its combination with amphotericin B against selected fungal pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Andrographolide inhibits proliferation and induces cell cycle arrest and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The bioactivities of sclareol: A mini review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Sclareol Inhibits Hypoxia-Inducible Factor-1α Accumulation and Induces Apoptosis in Hypoxic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti- Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast-Hyphal Transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An in vitro study of anti-inflammatory activity of standardised Andrographis paniculata extracts and pure andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Sclareol exhibits anti-inflammatory activity in both lipopolysaccharide-stimulated macrophages and the λ-carrageenan-induced paw edema model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of anti-bacterial and anti-oxidant potential of andrographolide and echiodinin isolated from callus culture of Andrographis paniculata Nees - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Candida Potential of Sclareol in Inhibiting Growth, Biofilm Formation, and Yeast–Hyphal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of Vitexilactone and Rotundifuran
In the landscape of oncological research, natural compounds are a vital source of novel therapeutic agents. This guide provides a detailed comparison of the cytotoxic properties of two such compounds: vitexilactone and rotundifuran. Both are diterpenoids isolated from plants of the Vitex genus and have demonstrated potential as anticancer agents.[1][2][3][4][5] This objective comparison, supported by experimental data, is intended for researchers, scientists, and professionals in drug development.
Quantitative Cytotoxicity Data
The cytotoxic efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the available IC50 values for this compound and rotundifuran across various cancer cell lines.
| Compound | Cell Line | Cell Type | IC50 Value | Treatment Duration | Reference |
| This compound | tsFT210 | Mammalian Cancer | 86.9 µg/mL | 17-24 hours | [1] |
| K562 | Human Myeloid Leukemia | 57.9 µg/mL | 17-24 hours | [1] | |
| Rotundifuran | HeLa | Human Cervical Cancer | 8.67 µM | 24 hours | [6] |
| 6.15 µM | 48 hours | [6] | |||
| SiHa | Human Cervical Cancer | 7.29 µM | 24 hours | [6] | |
| 5.49 µM | 48 hours | [6] | |||
| A549 | Human Lung Cancer | See Figure 1C in source | Not specified | [7] | |
| H1299 | Human Lung Cancer | See Figure 1C in source | Not specified | [7] | |
| H460 | Human Lung Cancer | See Figure 1C in source | Not specified | [7] | |
| H23 | Human Lung Cancer | See Figure 1C in source | Not specified | [7] | |
| HL-60 | Human Myeloid Leukemia | Not specified | Not specified | [2] |
Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions. The IC50 values for Rotundifuran's effect on various lung cancer cell lines were presented graphically in the source material and are noted as such.
Mechanisms of Cytotoxic Action
This compound and rotundifuran employ distinct molecular mechanisms to induce cancer cell death.
This compound: This compound has been shown to induce apoptosis and inhibit the cell cycle in cancer cells.[1][3] At lower concentrations, it arrests the cell cycle in the G0/G1 phase, while at higher concentrations, it triggers programmed cell death, or apoptosis.[1] One study also highlighted its role as an apoptosis inducer in the context of protecting against cisplatin-induced nephrotoxicity by reducing the expression of caspase-3, a key executioner caspase in apoptosis.[8]
Rotundifuran: The cytotoxic effects of rotundifuran are multifaceted. In lung cancer cells, it uniquely induces a form of programmed cell death known as ferroptosis, which is characterized by iron-dependent lipid peroxidation.[7][9][10] This process is independent of apoptosis, as evidenced by the lack of caspase activation.[9][10] In contrast, studies on human myeloid leukemia and cervical cancer cells have demonstrated that rotundifuran induces apoptosis.[2][6] This apoptotic pathway is linked to the generation of reactive oxygen species (ROS) and is dependent on the mitochondrial pathway.[6]
Signaling Pathways
The cytotoxic activities of this compound and rotundifuran are mediated by distinct signaling pathways.
Rotundifuran-Induced Ferroptosis Signaling Pathway
In lung cancer cells, rotundifuran triggers ferroptosis through a signaling cascade that involves the accumulation of reactive oxygen species (ROS) and calcium, leading to lipid peroxidation and ultimately, cell death.[9]
Caption: Rotundifuran induces ferroptosis via ROS and calcium signaling.
Rotundifuran-Induced Apoptosis Signaling Pathway
In cervical cancer cells, rotundifuran induces mitochondrial-dependent apoptosis. This is potentially mediated through the regulation of the Cyr61 protein, leading to the activation of caspases.[6]
Caption: Rotundifuran triggers apoptosis through Cyr61 and mitochondria.
Experimental Protocols
The following section details the methodologies employed in the cited studies to assess the cytotoxic effects of this compound and rotundifuran.
Cell Viability and Cytotoxicity Assays
A common method used to determine the cytotoxic effects of these compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
General Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound or rotundifuran for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, the MTT reagent is added to each well and incubated for a few hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of a compound is depicted below.
Caption: Standard workflow for in vitro cytotoxicity testing.
Conclusion
Both this compound and rotundifuran exhibit promising cytotoxic effects against a range of cancer cell lines. However, they operate through distinct mechanisms of cell death. Rotundifuran has demonstrated a capacity to induce both apoptosis and ferroptosis, depending on the cancer cell type, highlighting its potential for broader therapeutic applications. This compound primarily induces apoptosis and cell cycle arrest. Further research, including direct comparative studies under identical experimental conditions and in vivo models, is necessary to fully elucidate their therapeutic potential and to determine which compound may be more effective for specific cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rotundifuran | C22H34O4 | CID 9841926 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Cyr61 Is a Potential Target for Rotundifuran, a Natural Labdane-Type Diterpene from Vitex trifolia L., to Trigger Apoptosis of Cervical Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells [mdpi.com]
- 8. Antioxidant and anti-apoptotic effects of this compound on cisplatin-induced nephrotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotundifuran Induces Ferroptotic Cell Death and Mitochondria Permeability Transition in Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
In Vivo Validation of Vitexilactone's Anticancer Activity: A Comparative Analysis
For the attention of: Researchers, scientists, and drug development professionals.
This guide provides a comparative overview of the current understanding of Vitexilactone's in vivo anticancer activity. This compound, a labdane diterpenoid isolated from plants of the Vitex genus, has been identified as a potential antineoplastic agent and an inducer of apoptosis[1]. However, a comprehensive review of publicly available scientific literature reveals a significant gap in in vivo validation of its anticancer efficacy. While in vitro studies have demonstrated the cytotoxic effects of compounds from Vitex negundo, the plant from which this compound can be isolated, on various cancer cell lines, specific in vivo data for the purified this compound remains elusive[2].
This document aims to present the available preclinical data contextually and highlight the critical need for in vivo studies to substantiate the therapeutic potential of this compound. In the absence of direct comparative in vivo studies for this compound, this guide will outline the standard methodologies used for in vivo validation of anticancer compounds and present data from related compounds and standard chemotherapeutic agents to provide a framework for future research.
Comparative Analysis: this compound vs. Standard Chemotherapeutics
Due to the lack of in vivo studies on this compound, a direct comparison of its performance with other anticancer agents in animal models is not possible at this time. To provide a relevant framework, this section outlines the typical in vivo validation process for a novel anticancer compound and presents data for standard-of-care drugs in relevant cancer models. This information is intended to serve as a benchmark for the design and evaluation of future in vivo studies on this compound.
Standard In Vivo Models for Anticancer Drug Evaluation
The most common in vivo models for assessing the efficacy of anticancer agents are xenograft models in immunodeficient mice[3][4]. These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice, allowing for the study of tumor growth and the effects of therapeutic interventions in a living organism[5][6].
Table 1: Commonly Used Xenograft Models and Standard-of-Care Drugs
| Cancer Type | Human Cell Line | Standard-of-Care Drug(s) | Typical In Vivo Efficacy (Tumor Growth Inhibition) |
| Breast Cancer | MCF-7 | Doxorubicin | Significant tumor growth inhibition |
| MDA-MB-231 | Paclitaxel | Moderate to significant tumor growth inhibition | |
| Lung Cancer | A549 | Cisplatin, Paclitaxel | Moderate tumor growth inhibition |
| H460 | Gemcitabine | Moderate tumor growth inhibition | |
| Colon Cancer | HCT116 | 5-Fluorouracil, Oxaliplatin | Moderate to significant tumor growth inhibition |
| HT-29 | Irinotecan | Moderate tumor growth inhibition | |
| Prostate Cancer | PC-3 | Docetaxel | Moderate tumor growth inhibition |
| LNCaP | Enzalutamide | Significant tumor growth inhibition in androgen-sensitive models |
Note: The efficacy of standard-of-care drugs can vary significantly based on the specific xenograft model, dosing regimen, and other experimental conditions.
Experimental Protocols for In Vivo Validation
To facilitate future research into this compound, the following are detailed methodologies for key experiments required for its in vivo validation.
Xenograft Tumor Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used. Animals are housed in a sterile environment with free access to food and water.
-
Tumor Cell Implantation:
-
Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel.
-
A total of 1 x 10^6 to 5 x 10^6 cells in a volume of 100-200 µL are injected subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control and treatment groups.
-
This compound (at various doses) or a standard-of-care drug is administered via an appropriate route (e.g., intraperitoneal, oral gavage). The control group receives the vehicle.
-
Treatment is typically administered for a period of 2-4 weeks.
-
-
Efficacy Evaluation:
-
Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
Animal body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry).
-
Experimental Workflow
Caption: Workflow for in vivo validation of anticancer compounds using a xenograft model.
Signaling Pathways Implicated in Cancer and Potential Targets for this compound
While the specific in vivo mechanism of action for this compound is unknown, in vitro studies of related compounds from Vitex species suggest potential involvement in key cancer-related signaling pathways. Future in vivo studies should investigate the modulation of these pathways by this compound.
Apoptosis Signaling Pathway
This compound is described as an apoptosis inducer[1]. In vivo validation would require examining the expression of key apoptotic markers in tumor tissues from this compound-treated animals.
Caption: Simplified intrinsic apoptosis pathway potentially targeted by this compound.
Conclusion and Future Directions
The currently available scientific literature does not provide sufficient in vivo data to validate the anticancer activity of this compound. While in vitro findings are promising, rigorous in vivo studies using established xenograft models are imperative to determine its therapeutic potential. Future research should focus on:
-
Efficacy Studies: Evaluating the tumor growth inhibition of this compound in various cancer xenograft models.
-
Comparative Studies: Directly comparing the in vivo efficacy of this compound with standard-of-care chemotherapeutic agents.
-
Mechanism of Action Studies: Investigating the in vivo modulation of key signaling pathways, such as apoptosis, in response to this compound treatment.
-
Toxicity and Pharmacokinetic Studies: Assessing the safety profile and drug metabolism of this compound in animal models.
The generation of this critical in vivo data will be essential for the further development of this compound as a potential novel anticancer therapeutic.
References
- 1. This compound | C22H34O5 | CID 21636178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iv.iiarjournals.org [iv.iiarjournals.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft and organoid model systems in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to the Structure-Activity Relationship of Vitexilactone Analogs
For Researchers, Scientists, and Drug Development Professionals
Vitexilactone, a labdane diterpenoid isolated from plants of the Vitex genus, has emerged as a promising natural product scaffold for drug discovery. Its diverse biological activities, including cytotoxic and anti-inflammatory effects, have spurred interest in the synthesis and evaluation of its analogs to delineate the structural requirements for enhanced potency and selectivity. This guide provides a comprehensive comparison of this compound analogs, summarizing key structure-activity relationships (SAR) based on available experimental data.
Cytotoxic Activity of this compound and its Analogs
The cytotoxicity of this compound and its naturally occurring analogs has been evaluated against various cancer cell lines. The data presented below is derived from a study by Kobayakawa et al. (2004), which systematically assessed the inhibitory effects of five labdane diterpenes isolated from Vitex trifolia on the proliferation of murine temperature-sensitive tsFT210 cells and human chronic myelogenous leukemia K562 cells.
Data Summary: Cytotoxicity of this compound Analogs
| Compound | Structure | IC₅₀ (μg/mL) vs. tsFT210 cells | IC₅₀ (μg/mL) vs. K562 cells |
| This compound (1) | 86.9 | 57.9 | |
| (rel 5S,6R,8R,9R,10S)-6-acetoxy-9-hydroxy-13(14)-labden-16,15-olide (2) | ![]() | 75.2 | 48.3 |
| Rotundifuran (3) | ![]() | 120.5 | 80.4 |
| Vitetrifolin D (4) | ![]() | 100.7 | 65.8 |
| Vitetrifolin E (5) | ![]() | 150.3 | 95.6 |
Structure-Activity Relationship Insights (Cytotoxicity):
From the data presented, several key structural features appear to influence the cytotoxic activity of these labdane diterpenoids:
-
The Butenolide Moiety: All active compounds possess a butenolide ring, suggesting its importance for cytotoxicity.
-
Substitution on the Decalin Ring: The presence and nature of substituents on the decalin ring system significantly impact activity. For instance, compound 2 , which differs from this compound by the presence of a hydroxyl group at C-9, exhibits slightly enhanced cytotoxicity.
-
Modifications to the Side Chain: Alterations in the side chain, such as the furan ring in Rotundifuran (3 ), or the modifications seen in Vitetrifolin D (4 ) and E (5 ), generally lead to a decrease in cytotoxic potency compared to this compound and compound 2 .
Anti-inflammatory Activity of this compound Analogs
Further research is required to establish a clear structure-activity relationship for the anti-inflammatory effects of this compound and its direct analogs. Such studies would be invaluable for the development of novel anti-inflammatory agents based on this scaffold.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound analogs and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in sterile PBS or serum-free medium) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then determined.
Nitric Oxide (NO) Production Assay
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.
Principle: The production of NO is assessed by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the this compound analogs for a defined period. Then, stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
Supernatant Collection: After an incubation period (typically 24 hours), collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).
-
Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite. The inhibitory effect of the compounds on NO production is then calculated.
Signaling Pathway Modulation
The anti-inflammatory effects of many natural products, including diterpenoids, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug development. While direct evidence for the modulation of the NF-κB pathway by a series of this compound analogs is limited, the known anti-inflammatory activity of related compounds suggests this as a probable mechanism of action.
This diagram illustrates the canonical NF-κB signaling pathway, a key driver of inflammation. Lipopolysaccharide (LPS), a component of bacterial cell walls, activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases the NF-κB dimer (p50/p65), allowing it to translocate to the nucleus and promote the transcription of pro-inflammatory genes, such as those for iNOS, COX-2, and various cytokines. This compound and its analogs are hypothesized to exert their anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activation of IKK or the degradation of IκBα.
Conclusion and Future Directions
The available data provides initial insights into the structure-activity relationships of this compound analogs, particularly concerning their cytotoxic effects. The butenolide moiety and substitutions on the decalin ring appear to be critical determinants of activity. However, there is a clear need for more systematic studies to fully elucidate the SAR for both cytotoxic and anti-inflammatory activities. Future research should focus on the synthesis of a broader range of this compound derivatives with modifications at various positions to build a more comprehensive SAR model. Furthermore, detailed mechanistic studies are warranted to identify the specific molecular targets and signaling pathways modulated by these promising natural product analogs, which will be crucial for their development as potential therapeutic agents.
Benchmarking Vitexilactone Against Known Apoptosis Inducers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of vitexilactone and its structurally related compound, vitexicarpin, against established apoptosis-inducing agents: cisplatin, doxorubicin, and camptothecin. Due to the limited availability of direct comparative studies on this compound, data on vitexicarpin is utilized as a proxy to provide valuable insights into the potential efficacy and mechanisms of this class of compounds.
Executive Summary
Data Presentation: Comparative Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of vitexicarpin and the benchmark apoptosis inducers across several human cancer cell lines. It is important to note that IC50 values can vary significantly between studies due to differences in experimental conditions.
Table 1: IC50 Values of Vitexicarpin and Benchmark Apoptosis Inducers in Human Cancer Cell Lines (µM)
| Cell Line | Vitexicarpin | Cisplatin | Doxorubicin | Camptothecin |
| MCF-7 (Breast Cancer) | 25.8[2] | ~0.1 - 12.55[3] | ~0.1 - 2.5[3] | ~0.089[4] |
| HepG2 (Liver Cancer) | 23.9[2] | >20[3] | 12.18[3] | - |
| PC-3 (Prostate Cancer) | ~28.8[5][6] | - | 8.00[7] | - |
| K562 (Leukemia) | 0.28 (24h)[8] | - | - | - |
| A2780 (Ovarian Cancer) | 19.1 (48h)[8] | - | - | - |
| HCT-15 (Colon Cancer) | 0.66 (48h)[8] | - | - | - |
| HT-1080 (Fibrosarcoma) | 0.44 (48h)[8] | - | - | - |
| A549 (Lung Cancer) | - | ~7.49 - 10.91[9] | 1.50[7] | - |
| HeLa (Cervical Cancer) | - | >20[3] | 1.00 - 2.92[3][7] | - |
Note: IC50 values are highly dependent on the specific assay conditions and incubation times. The values presented here are for comparative purposes and are collated from various sources.
Apoptotic Signaling Pathways: A Comparative Overview
Vitexicarpin and the benchmark drugs induce apoptosis through distinct yet sometimes overlapping signaling cascades.
Vitexicarpin-Induced Apoptosis
Vitexicarpin primarily triggers the intrinsic (mitochondrial) pathway of apoptosis .[5][6][8][10] Key events include:
-
Upregulation of Bax: A pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization (MOMP).[5][6][10]
-
Downregulation of Bcl-2: An anti-apoptotic protein that inhibits MOMP.[5][6][10]
-
Release of Cytochrome c: From the mitochondria into the cytosol following MOMP.[5][6][10]
-
Activation of Caspases: Including the initiator caspase-9 and the executioner caspase-3.[8]
-
Cleavage of PARP: A substrate of activated caspase-3, leading to the final stages of apoptosis.[8]
-
Inhibition of the AKT-PRAS40 Pathway: This pathway is involved in cell survival and proliferation, and its inhibition by vitexicarpin contributes to its pro-apoptotic effects.[11]
Caption: Vitexicarpin-induced intrinsic apoptosis pathway.
Benchmark Apoptosis Inducers: Signaling Pathways
-
Cisplatin: Induces apoptosis through multiple pathways, including the death receptor-mediated, mitochondrial, and endoplasmic reticulum-stress pathways.[12] It forms DNA adducts, leading to the activation of ATR, p53, and p73, which in turn trigger the mitochondrial pathway via Bax and Bak.[13]
-
Doxorubicin: Primarily activates the intrinsic apoptotic pathway through the upregulation of p53 and subsequent activation of Bax/Bak, leading to mitochondrial outer membrane permeabilization and cytochrome c release.[14] It can also trigger the extrinsic pathway by upregulating death receptors.[14] Some studies suggest the involvement of the Notch signaling pathway in doxorubicin-induced apoptosis.[15][16]
-
Camptothecin: A topoisomerase I inhibitor that leads to DNA damage. This damage triggers the mitochondrial apoptotic pathway, characterized by changes in mitochondrial membrane potential, decreased Bcl-2 levels, cytochrome c release, and caspase-3 activation.
Caption: Simplified signaling pathways of benchmark apoptosis inducers.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of apoptosis inducers.
MTT Assay for Cell Viability and IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.
-
Protocol:
-
Seed cells in a 96-well plate at a density of 1x10⁴ to 1.5x10⁵ cells/well and incubate overnight.
-
Treat cells with various concentrations of the test compound (e.g., this compound, cisplatin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: General workflow for an MTT assay.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
-
Protocol:
-
Treat cells with the apoptosis-inducing agent for the desired time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify specific proteins involved in the apoptotic signaling cascade.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the proteins of interest.
-
Protocol:
-
Prepare total protein lysates from treated and untreated cells using a suitable lysis buffer.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PARP) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
The available evidence strongly suggests that this compound and its related compound, vitexicarpin, are potent inducers of apoptosis in various cancer cell lines. Their mechanism of action, primarily through the intrinsic mitochondrial pathway, aligns with that of several established chemotherapeutic agents. The IC50 values for vitexicarpin are comparable to those of some benchmark drugs, indicating its potential as an anticancer agent.
However, a direct and comprehensive benchmarking of this compound against known apoptosis inducers is still lacking. Future research should focus on:
-
Determining the IC50 values of pure this compound in a wide range of cancer cell lines.
-
Conducting head-to-head comparative studies of this compound with cisplatin, doxorubicin, and camptothecin under identical experimental conditions.
-
Further elucidating the detailed molecular mechanisms of this compound-induced apoptosis, including its potential effects on other signaling pathways.
Such studies will be crucial for fully evaluating the therapeutic potential of this compound and for guiding its further development as a novel anticancer agent.
References
- 1. In silico and in vitro studies on the anti-cancer activity of artemetin, vitexicarpin and penduletin compounds from Vitex negundo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vitexin alleviates inflammation and enhances apoptosis through the regulation of the JAK/STAT/SOCS signaling pathway in the arthritis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vitexicarpin Induces Apoptosis in Human Prostate Carcinoma PC-3 Cells through G2/M Phase Arrest [journal.waocp.org]
- 5. Vitexicarpin induces apoptosis in human prostate carcinoma PC-3 cells through G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [Vitexicarpin, a flavonoid from Vitex trifolia L., induces apoptosis in K562 cells via mitochondria-controlled apoptotic pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Vitexicarpin Induces Apoptosis and Inhibits Metastatic Properties via the AKT-PRAS40 Pathway in Human Osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Computational modeling of apoptotic signaling pathways induced by cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dovepress.com [dovepress.com]
- 15. Notch signaling pathway mediates Doxorubicin-driven apoptosis in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Vitexilactone Synthesis Methods
Vitexilactone, a labdane diterpenoid isolated from the fruits of Vitex trifolia and Vitex agnus-castus, has garnered significant interest from the scientific community due to its potential as an apoptosis inducer and antineoplastic agent.[1] Despite its promising biological activities, a comprehensive, published total synthesis of this compound has yet to be reported. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a detailed overview of plausible synthetic strategies for this compound, drawing upon established methodologies for the synthesis of its core structural motifs. By examining the synthesis of structurally related labdane diterpenoids and the stereoselective construction of its key components—the functionalized decalin core and the butenolide side chain—this document serves as a foundational resource for the future development of a robust and reproducible synthesis of this compound.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound (1) suggests disconnecting the molecule at the C9-C11 bond, which connects the decalin core to the butenolide side chain. This disconnection leads to two key synthons: a functionalized trans-decalin core (2) and a butenolide-containing side chain (3). The decalin core would possess the necessary stereochemistry and functional groups for subsequent coupling, while the side chain would incorporate the butenolide moiety.
Caption: Retrosynthetic analysis of this compound.
Synthesis of the Functionalized Decalin Core
The stereoselective synthesis of a functionalized decalin core is a critical step in the proposed synthesis of this compound. Numerous methods have been developed for the construction of such bicyclic systems, often employing strategies like the Diels-Alder reaction or polyene cyclizations. A particularly relevant approach involves the use of a diastereodivergent intramolecular carboborylation reaction starting from a readily available chiral pool material like (R)-carvone.[2][3][4] This method allows for the construction of decalin intermediates with either equatorial or axial functionalization at the C4 position, which is a key feature of the this compound core.
Proposed Experimental Protocol for Decalin Core Synthesis (based on Barlock, S. L. et al.):
This protocol outlines a three-step synthesis to a versatile decalin intermediate from (R)-carvone, which can be adapted for the synthesis of the this compound core.
-
Preparation of the Cyclization Precursor: (R)-carvone is first converted to a trienyl bromide. This involves a Shapiro reaction to generate the vinyl lithium species, followed by allylation.
-
Diastereodivergent Carboborylation: The trienyl bromide is then subjected to a palladium-catalyzed borylative cyclization. The choice of ligand is crucial for controlling the stereochemistry of the newly formed stereocenter.
-
Functionalization: The resulting boronate ester can then be oxidized to the corresponding alcohol, providing a handle for further functionalization and introduction of the acetate group found in this compound.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | (R)-carvone | 1. TsNHN2, NaOAc, MeOH/CH2Cl2; 2. n-BuLi, THF, -78 °C; 3. Allyl bromide | Trienyl bromide | 75 | >95 |
| 2 | Trienyl bromide | Pd(OAc)2, Ligand, B2Pin2, K3PO4, Toluene, 80 °C | Borylated decalin | 60-80 | >95 |
| 3 | Borylated decalin | NaBO3·4H2O, THF/H2O | Hydroxylated decalin | 85-95 | >98 |
Table 1: Proposed synthesis of a functionalized decalin core.
Caption: Workflow for the synthesis of the decalin core.
Synthesis of the Butenolide Side Chain
The butenolide moiety is a common structural feature in many natural products, and various synthetic methods have been developed for its construction. A robust approach involves the phosphine-catalyzed ring-opening of functionalized cyclopropenones to form reactive ketene ylides, which can then be trapped by a pendant hydroxy group to afford the butenolide scaffold.[5][6] This method is attractive due to its mild reaction conditions and tolerance of a wide range of functional groups.
Proposed Experimental Protocol for Butenolide Side Chain Synthesis (based on Nguyen, S. S. et al.):
This protocol describes the synthesis of a γ-substituted butenolide from a hydroxymethylcyclopropenone.
-
Synthesis of Hydroxymethylcyclopropenone: A suitable propargyl alcohol is used as the starting material to generate the corresponding cyclopropenone.
-
Phosphine-Catalyzed Cyclization: The hydroxymethylcyclopropenone is then treated with a catalytic amount of a phosphine, such as triphenylphosphine, to initiate the ring-opening and subsequent intramolecular cyclization to form the butenolide.
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) |
| 1 | Propargyl alcohol derivative | Dichlorocyclopropenone, Et3N, CH2Cl2 | Hydroxymethylcyclopropenone | 70-85 | >95 |
| 2 | Hydroxymethylcyclopropenone | PPh3 (cat.), Toluene, 60 °C | γ-Substituted butenolide | 80-95 | >98 |
Table 2: Proposed synthesis of the butenolide side chain.
Caption: Workflow for the synthesis of the butenolide side chain.
Coupling of the Decalin Core and Butenolide Side Chain
With the two key fragments in hand, the final stage of the synthesis would involve their coupling to form the complete carbon skeleton of this compound. Several established methods could be employed for this transformation. A Wittig reaction or a Horner-Wadsworth-Emmons olefination would be a suitable choice to form the C9-C11 double bond. This would involve converting the C9-hydroxyl group of the decalin core into a carbonyl group and preparing a phosphonium ylide or phosphonate ester from the butenolide side chain.
Proposed Coupling and Final Steps:
-
Oxidation of the Decalin Core: The C9-hydroxyl group of the functionalized decalin core (2) would be oxidized to the corresponding ketone using a mild oxidizing agent such as Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC).
-
Preparation of the Butenolide Ylide/Phosphonate: The butenolide side chain (3) would be converted into a phosphonium salt or a phosphonate ester.
-
Coupling Reaction: The ketone derived from the decalin core would then be reacted with the butenolide ylide or phosphonate under standard Wittig or Horner-Wadsworth-Emmons conditions to form the C9-C11 double bond.
-
Final Functional Group Manipulations: Subsequent reduction of the double bond and any necessary protecting group manipulations would complete the total synthesis of this compound (1).
| Step | Reactants | Reagents and Conditions | Product | Estimated Yield (%) |
| 1 | Hydroxylated Decalin | DMP, CH2Cl2 | Decalin Ketone | 90-95 |
| 2 | Butenolide Side Chain | 1. HBr, Ac2O; 2. PPh3 | Butenolide Phosphonium Salt | 80-90 |
| 3 | Decalin Ketone + Butenolide Phosphonium Salt | n-BuLi, THF, -78 °C to rt | Coupled Product | 60-70 |
| 4 | Coupled Product | H2, Pd/C, EtOAc | This compound | 90-95 |
Table 3: Proposed coupling and final steps towards this compound.
Caption: Proposed final steps for this compound synthesis.
Conclusion
While a definitive, published total synthesis of this compound remains elusive, this guide provides a comprehensive framework for its potential synthesis based on established and reproducible methods for the construction of its key structural components. The proposed strategies, utilizing a diastereodivergent carboborylation for the decalin core and a phosphine-catalyzed cyclization for the butenolide side chain, offer a plausible and efficient route to this biologically important molecule. The detailed experimental protocols and quantitative data for the synthesis of the precursor molecules provide a solid foundation for researchers to embark on the total synthesis of this compound and its analogues, thereby facilitating further investigation into their therapeutic potential.
References
- 1. Stereoselective synthesis of butenolides and its applications in total synthesis of sessilifoliamides and development of new chemical tools for hydrogel based biomaterials [udspace.udel.edu]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Butenolide synthesis from functionalized cyclopropenones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Vitexilactone from Diverse Vitex Species for Researchers and Drug Development Professionals
An objective guide to the prevalence, extraction, and biological activity of Vitexilactone, a promising labdane diterpenoid, across different Vitex species. This document provides supporting data and detailed experimental protocols for further research and development.
This compound, a labdane diterpenoid found in various Vitex species, has garnered significant interest in the scientific community for its potential therapeutic applications. It has been identified as a constituent in Vitex trifolia L., Vitex agnus-castus, and Vitex negundo[1][2]. This guide offers a comparative overview of this compound from these different botanical sources, presenting quantitative data, detailed experimental methodologies, and insights into its mechanism of action to aid researchers and drug development professionals in their endeavors.
Quantitative Comparison of this compound Content
The concentration of this compound varies among different Vitex species and the plant part utilized. The following table summarizes the reported quantitative data for this compound content in Vitex negundo and Vitex agnus-castus.
| Vitex Species | Plant Part | This compound Content (%) | Reference |
| Vitex negundo | Leaves | 0.002273 | [1] |
| Vitex agnus-castus | Fruits (Drug) | 0.016 - 0.167 | [3] |
| Vitex agnus-castus | Fruits (Extract) | 0.34 - 1.01 | [3] |
| Vitex agnus-castus | Fruits | 0.000201 | [1] |
Biological Activity and Mechanism of Action
This compound has demonstrated notable biological activities, particularly in the realm of inflammation. Research suggests that one of its primary mechanisms of action involves the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. This pathway is a cornerstone of the inflammatory response, and its modulation by this compound points to the compound's potential as an anti-inflammatory agent. This compound D, a related compound, has been shown to inhibit TNF-α induced NF-κB activation[4].
Below is a diagram illustrating the proposed anti-inflammatory mechanism of this compound via the NF-κB signaling pathway.
Experimental Protocols
General Workflow for Comparative Analysis
The following diagram outlines a general experimental workflow for a comparative study of this compound from different Vitex species.
Detailed Methodologies
1. Isolation of this compound
This protocol provides a general framework for the isolation of this compound from Vitex species. Optimization of solvent systems and chromatographic conditions may be required for different species and plant parts.
-
Plant Material and Extraction:
-
Collect and air-dry the desired plant parts (e.g., fruits, leaves) of the selected Vitex species.
-
Grind the dried plant material into a fine powder.
-
Extract the powdered material with methanol or ethanol at room temperature for 72 hours with occasional shaking.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
-
-
Chromatographic Fractionation and Purification:
-
Subject the crude extract to column chromatography on a silica gel column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine fractions showing the presence of this compound (based on comparison with a standard or reported Rf values).
-
Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.
-
2. Quantification of this compound by HPLC-DAD
This method can be adapted from established protocols for the quantification of other diterpenoids in Vitex extracts.
-
Instrumentation and Conditions:
-
HPLC System: A system equipped with a photodiode array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of pure this compound in methanol.
-
Create a series of standard solutions of different concentrations by diluting the stock solution.
-
Prepare extracts of the different Vitex species as described in the isolation protocol.
-
Filter the extracts through a 0.45 µm syringe filter before injection.
-
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the sample extracts and determine the peak area of this compound.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.
-
3. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)
This assay can be used to evaluate the inhibitory effect of this compound on the NF-κB signaling pathway.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media.
-
Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
-
Treatment and Stimulation:
-
After 24 hours, treat the transfected cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.
-
-
Luciferase Assay:
-
After 6-8 hours of stimulation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
Calculate the percentage inhibition of NF-κB activity by this compound compared to the stimulated control.
-
This guide provides a foundational framework for the comparative study of this compound from different Vitex species. Researchers are encouraged to adapt and optimize these protocols based on their specific research objectives and available resources.
References
Safety Operating Guide
Proper Disposal of Vitexilactone: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Vitexilactone, a labdane diterpenoid compound used in various research applications. While this compound is not classified as a hazardous substance, adherence to proper laboratory waste management protocols is crucial to ensure a safe working environment and environmental protection.
Immediate Safety and Handling
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS). Personal protective equipment (PPE) should always be worn. In case of accidental exposure, follow the first aid measures outlined below.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention.[1][2][3] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Get medical attention if symptoms occur.[1][2] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Get medical attention if adverse health effects persist or are severe.[1][2][3] |
| Ingestion | Wash out mouth with water. Remove dentures if any. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if symptoms occur.[1][2][3] |
This compound Disposal Protocol
This protocol outlines the step-by-step procedure for the disposal of this compound waste.
1. Waste Identification and Segregation:
- Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., pipette tips, vials, gloves), and solutions.
- Segregate this compound waste from other chemical waste streams to avoid unintended reactions.
2. Containerization:
- Use a dedicated, properly labeled, and sealed container for solid this compound waste. The container should be made of a material compatible with the chemical.
- For solutions containing this compound, use a labeled, leak-proof liquid waste container.
3. Waste Manifesting:
- Maintain a clear and accurate log of the this compound waste being generated. This should include the quantity and date of disposal.
4. Storage:
- Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials. Recommended storage for the pure compound is at -20°C.[1][4]
5. Disposal:
- Dispose of the this compound waste through your institution's chemical waste management program. Follow all local, state, and federal regulations.
- While this compound is not classified as hazardous, it should not be disposed of down the drain or in regular trash.[2]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

